6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile
Description
Properties
IUPAC Name |
6-(difluoromethyl)-4-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2S/c1-4-2-6(7(9)10)12-8(13)5(4)3-11/h2,7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXKKFTWZSTHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)NC(=C1)C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile: A Novel Heterocyclic Building Block
Abstract
This technical guide provides a detailed, research-level overview of a proposed synthetic pathway for 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The difluoromethyl group is a key structural motif in modern drug discovery, valued for its ability to act as a bioisostere for hydroxyl or thiol groups and to modulate the physicochemical properties of a molecule.[1] This guide will delve into a robust, multi-step synthesis, elucidating the mechanistic underpinnings of each transformation and providing a detailed, step-by-step experimental protocol. The proposed synthesis leverages established methodologies, including the construction of α,β-unsaturated ketones and a subsequent cyclization to form the desired nicotinonitrile core, adapted for the specific requirements of the target molecule.
Introduction: The Significance of Difluoromethylated Heterocycles
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of fluorine-containing substituents, such as the difluoromethyl (CHF2) group, has become a powerful tool in modulating the biological activity and pharmacokinetic profiles of these molecules.[1][2] The difluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve bioavailability.[1] Consequently, the development of efficient synthetic routes to novel difluoromethylated heterocycles is of paramount importance to researchers in drug development and chemical synthesis.[3][4]
This guide focuses on the synthesis of this compound, a molecule that combines the desirable electronic properties of the difluoromethyl group with the versatile reactivity of the nicotinonitrile scaffold. The mercapto group at the 2-position offers a handle for further functionalization, making this compound a valuable building block for the synthesis of more complex molecular architectures.
Proposed Synthetic Strategy: A Two-Step Approach
The synthesis of this compound can be logically approached through a two-step sequence. This strategy involves the initial construction of a key intermediate, a difluoromethylated α,β-unsaturated ketone, followed by a cyclization reaction to form the target heterocyclic system.
Figure 1: Proposed two-step synthesis of the target molecule.
Step 1: Synthesis of 4-(Difluoromethyl)-3-methylpent-3-en-2-one
The first critical step is the synthesis of the α,β-unsaturated ketone intermediate, 4-(difluoromethyl)-3-methylpent-3-en-2-one. This is achieved through an aldol condensation reaction.[5] Aldol condensations are fundamental carbon-carbon bond-forming reactions in organic chemistry, where an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to give the α,β-unsaturated product.[5]
In this proposed synthesis, a crossed aldol condensation between 1,1-difluorobutan-2-one and acetaldehyde will be utilized. The reaction is typically carried out in the presence of a base, which deprotonates the α-carbon of the ketone to form the enolate.
Figure 2: Generalized mechanism of the aldol condensation.
Step 2: Cyclization to this compound
The second step involves the construction of the nicotinonitrile ring through a multicomponent reaction. This transformation is analogous to the well-established Gewald reaction for the synthesis of 2-aminothiophenes.[6][7][8][9][10] The Gewald reaction is a one-pot synthesis that combines a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[10]
In our proposed synthesis, the α,β-unsaturated ketone, 4-(difluoromethyl)-3-methylpent-3-en-2-one, will be reacted with malononitrile and elemental sulfur. A base, such as morpholine or triethylamine, will be used to catalyze the reaction. The reaction proceeds through a series of intermediates, including a Knoevenagel condensation, Michael addition of sulfur, and subsequent cyclization and tautomerization to yield the final aromatic product.
Detailed Experimental Protocol
Disclaimer: This protocol is a proposed route and should be adapted and optimized by qualified researchers in a controlled laboratory setting. All necessary safety precautions should be taken.
Materials and Methods
| Reagent/Solvent | Purity | Supplier |
| 1,1-Difluorobutan-2-one | ≥98% | Commercially Available |
| Acetaldehyde | ≥99% | Commercially Available |
| Sodium Hydroxide | ≥97% | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Magnesium Sulfate | Anhydrous | Commercially Available |
| Malononitrile | ≥99% | Commercially Available |
| Sulfur (elemental) | ≥99.5% | Commercially Available |
| Morpholine | ≥99% | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
Step-by-Step Synthesis
Step 1: Synthesis of 4-(Difluoromethyl)-3-methylpent-3-en-2-one
-
To a stirred solution of 1,1-difluorobutan-2-one (1.0 eq) in ethanol at 0 °C, slowly add an aqueous solution of sodium hydroxide (1.2 eq).
-
After stirring for 15 minutes, add acetaldehyde (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(difluoromethyl)-3-methylpent-3-en-2-one.
Step 2: Synthesis of this compound
-
In a round-bottom flask, combine 4-(difluoromethyl)-3-methylpent-3-en-2-one (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (0.5 eq) as a catalyst.
-
Heat the mixture to reflux and stir for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If no precipitate forms, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR to confirm the chemical structure and the presence of the difluoromethyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N, C=S, C-F).
-
Elemental Analysis: To confirm the elemental composition.
Mechanistic Insights and Causality
The choice of reagents and reaction conditions is dictated by the underlying chemical principles of each transformation.
-
Aldol Condensation: The use of a base is crucial for the deprotonation of the α-carbon of the ketone, initiating the reaction. The reaction temperature is initially kept low to control the rate of reaction and minimize side products.
-
Gewald-type Cyclization: The base in the cyclization step serves multiple roles: it facilitates the initial Michael addition of the malononitrile anion to the α,β-unsaturated ketone and also promotes the subsequent steps of the cyclization. Elemental sulfur acts as the sulfur source for the formation of the mercapto group. The choice of a polar protic solvent like ethanol is common for this type of reaction as it can solvate the ionic intermediates.
Conclusion
This technical guide outlines a logical and scientifically sound synthetic route for the preparation of this compound. By leveraging well-established organic reactions and adapting them for the specific target molecule, this guide provides a solid foundation for researchers to synthesize this novel and potentially valuable heterocyclic building block. The successful synthesis and characterization of this compound will open avenues for its exploration in various fields, particularly in the design and development of new therapeutic agents.
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]
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Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. PubMed Central. [Link]
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An In-depth Technical Guide to 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile, a functionalized nicotinonitrile derivative with significant potential in medicinal chemistry and drug discovery. While a specific CAS number for this exact compound is not publicly available, this guide leverages data from closely related analogs to provide insights into its synthesis, physicochemical properties, and potential applications. The document emphasizes the strategic importance of the difluoromethyl and mercapto-nicotinonitrile moieties in designing novel therapeutic agents. A proposed synthetic pathway, predicted properties, and a discussion of its potential biological significance are presented to aid researchers in this field.
Introduction and Identification
Functionalized pyridine scaffolds are central to the development of numerous pharmaceuticals and agrochemicals.[1] The nicotinonitrile core, in particular, is a versatile building block that allows for a wide range of chemical modifications, leading to diverse biological activities.[2] The subject of this guide, this compound, incorporates several key pharmacophoric features: a difluoromethyl group known to enhance metabolic stability and bioavailability, a reactive mercapto group for further derivatization or direct biological interaction, and a nitrile group which can act as a hydrogen bond acceptor or be involved in covalent interactions.[3][4]
An extensive search of chemical databases did not yield a specific CAS number for this compound. However, a structurally similar compound, 6-(Difluoromethyl)-2-mercapto-4-(2-methoxyphenyl)nicotinonitrile , is registered under CAS Number: 937600-69-6 .[5][6] This guide will utilize data from this and other related analogs to provide a comprehensive profile of the target compound.
Physicochemical Properties (Predicted)
The exact physicochemical properties of this compound have not been experimentally determined. However, based on the known properties of its structural analogs, the following characteristics can be predicted:
| Property | Predicted Value/Characteristic | Rationale / Closest Analog |
| Molecular Formula | C8H6F2N2S | Based on chemical structure |
| Molecular Weight | ~216.21 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Analogs are typically solids |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | General characteristic of similar heterocyclic compounds |
| Boiling Point | >250 °C (Predicted) | Based on analogs like 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile (~267.1°C)[7] |
| Melting Point | Likely in the range of 130-160 °C (Predicted) | Based on analogs like 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile (~130.04°C)[7] |
Synthesis and Chemical Reactivity
The synthesis of this compound can be strategically approached through a multi-step process, likely culminating in a reaction analogous to the Gewald reaction, a powerful tool for the synthesis of substituted 2-aminothiophenes and related heterocycles.[8][9]
Proposed Synthetic Pathway
A plausible synthetic route would involve the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.
Step-by-Step Experimental Protocol (Hypothetical)
-
Knoevenagel Condensation: In a round-bottom flask, equimolar amounts of 1,1-difluoroacetone and acetoacetonitrile are dissolved in a suitable solvent such as ethanol. A catalytic amount of a base (e.g., piperidine or morpholine) is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the intermediate enamine.
-
Gewald Cyclization: The crude enamine is then dissolved in a polar aprotic solvent like dimethylformamide (DMF). Elemental sulfur is added to the mixture, followed by a stoichiometric amount of a suitable base (e.g., morpholine). The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.
Applications in Drug Discovery and Development
The unique combination of functional groups in this compound makes it a highly attractive scaffold for medicinal chemistry.
The Role of the Difluoromethyl Group
The difluoromethyl (CF2H) group is a bioisostere of a hydroxyl or thiol group and can significantly enhance the pharmacokinetic properties of a drug candidate.[10] Its introduction into a molecule can lead to:
-
Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group less susceptible to metabolic oxidation.
-
Enhanced Lipophilicity: The presence of fluorine atoms generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups.
Recent studies have highlighted innovative methods for the site-selective introduction of difluoromethyl groups into pyridine rings, underscoring the importance of this moiety in modern drug design.[3][11]
The Versatility of the Nicotinonitrile Scaffold
Nicotinonitrile derivatives are known to exhibit a broad spectrum of biological activities, including:
The nitrile group itself is a key pharmacophore that can participate in various non-covalent interactions with biological targets and can also serve as a synthetic handle for further chemical modifications.[4]
Potential as Kinase Inhibitors
Many kinase inhibitors feature a substituted pyridine core. The structural motifs present in this compound suggest that it could be a valuable starting point for the design of inhibitors targeting various kinases involved in cell signaling pathways.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general laboratory safety precautions should be followed based on the SDS of structurally related compounds.[14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising, albeit currently under-documented, chemical entity with significant potential for the development of novel therapeutics. Its unique combination of a metabolically robust difluoromethyl group and a versatile mercapto-nicotinonitrile core makes it an attractive target for synthesis and biological evaluation. This guide provides a foundational understanding of its likely properties, a plausible synthetic strategy, and a rationale for its application in drug discovery. Further research into the synthesis and biological characterization of this and related compounds is highly encouraged.
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc, 2010(1), 209-246. [Link]
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Gewald reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc. [Link]
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CAS NO. 937600-69-6 | 6-(Difluoromethyl)-2-mercapto-4-(2-methoxyphenyl)nicotinonitrile. (n.d.). Arctom Scientific. [Link]
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Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd.[Link]
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New method for introducing fluorinated components into molecules. (2024). University of Münster. [Link]
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Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). Nature Communications. [Link]
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C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. (2024). Nature Communications. [Link]
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Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. (2022). ChemRxiv. [Link]
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SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. (2014). ResearchGate. [https://www.researchgate.net/publication/288851410_SYNTHESIS_AND_BIOLOGICAL_SCREENING_OF_2-AMINO-6-ARYL-4-3'-DIFLUOROMETHOXY-5'-3-METHYL-4-222-TRIFLUOROETHOXYPYRIDIN-2-YL METHOXYPHENYL-NICOTINONITRILES]([Link] METHOXYPHENYL-NICOTINONITRILES)
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A-Z Guide to Structure Elucidation: A Technical Deep Dive into 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile
Abstract: The precise structural confirmation of novel chemical entities is the bedrock of modern drug discovery and materials science. The introduction of unique functional groups, such as the difluoromethyl moiety, can profoundly influence a molecule's physicochemical and pharmacological properties, making unambiguous characterization essential.[1][2] This guide presents a comprehensive, field-proven methodology for the complete structure elucidation of a novel heterocyclic compound, using the hypothetical molecule 6-(difluoromethyl)-2-mercapto-4-methylnicotinonitrile as a practical case study. We will navigate the logical workflow from initial mass determination to the definitive assignment of atomic connectivity and spatial relationships through advanced spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals seeking to apply a rigorous, self-validating system to the structural analysis of complex organic molecules.
Introduction: Deconstructing the Target Molecule
The target molecule, this compound, presents a fascinating array of structural features within a compact heterocyclic core. While no public data exists for this specific compound, its name implies a substituted nicotinonitrile (a cyanopyridine) framework. A systematic analysis of the name provides a roadmap for our elucidation strategy:
-
Nicotinonitrile Core: A pyridine ring substituted with a nitrile (-C≡N) group. This aromatic, nitrogen-containing ring is a common scaffold in medicinal chemistry.[3]
-
2-Mercapto Group (-SH): This group introduces the possibility of thiol-thione tautomerism, a critical structural question that must be addressed.
-
4-Methyl Group (-CH₃): A simple alkyl substituent.
-
6-(Difluoromethyl) Group (-CHF₂): A key functional group known to act as a bioisostere for hydroxyl or thiol groups and to modulate properties like lipophilicity and metabolic stability.[1][2] Its unique spectroscopic signature, particularly in ¹⁹F NMR, will be a powerful diagnostic tool.
Our objective is to devise a series of experiments that will unequivocally confirm the presence and connectivity of these fragments.
The Elucidation Workflow: A Multi-Modal Approach
The structure determination of a novel compound is not a linear process but an integrated puzzle. Each analytical technique provides a unique piece of information, and their combined power lies in the cross-validation of hypotheses. Our workflow is designed to move from broad, foundational data to fine-grained, specific details.
Caption: Overall workflow for structure elucidation.
Foundational Analysis: What Are We Working With?
Before delving into complex connectivity experiments, we must first establish the fundamental properties of the molecule: its elemental composition and the functional groups it contains.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is the first-line technique because it provides the most critical piece of initial data: the exact molecular weight. This, in turn, allows for the unambiguous determination of the molecular formula, constraining all subsequent structural hypotheses. We opt for an electrospray ionization (ESI) source due to its soft ionization, which minimizes fragmentation and maximizes the abundance of the molecular ion ([M+H]⁺ or [M-H]⁻).
Protocol: ESI-TOF HRMS
-
Prepare a ~1 mg/mL solution of the purified compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Infuse the sample directly into the ESI source of a Time-of-Flight (TOF) mass spectrometer.
-
Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Calibrate the instrument using a known standard to ensure mass accuracy below 5 ppm.
Predicted Data & Interpretation: For C₈H₆F₂N₂S, the predicted data provides a clear target for our experiment.
| Parameter | Predicted Value |
| Molecular Formula | C₈H₆F₂N₂S |
| Monoisotopic Mass | 212.0223 |
| [M+H]⁺ (Positive Mode) | 213.0301 |
| [M-H]⁻ (Negative Mode) | 211.0145 |
The presence of sulfur (S) would also generate a characteristic isotopic pattern, with the A+2 peak (containing ³⁴S) having an abundance of approximately 4.4% relative to the monoisotopic A peak. Observing this pattern provides strong evidence for the presence of a single sulfur atom.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and non-destructive method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[4] For our target, we are specifically looking for evidence of the nitrile, the aromatic ring, and the thiol/thione group.
Protocol: Attenuated Total Reflectance (ATR) IR
-
Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
Predicted Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~2230-2210 | C≡N Stretch (Nitrile) | Strong, Sharp | The nitrile group has a characteristic, strong absorption in this region, which is relatively free of other signals.[5][6][7][8] Its position can be slightly lowered by conjugation with the aromatic ring.[8] |
| ~3100-3000 | Aromatic C-H Stretch | Medium | Typical for sp² C-H bonds in the pyridine ring.[4] |
| ~1600-1450 | C=C & C=N Ring Stretch | Medium-Strong | A series of bands confirming the aromatic heterocyclic core.[4] |
| ~1250-1100 | C=S Stretch (Thione) | Medium-Strong | The presence of a strong band in this region would strongly suggest the molecule exists predominantly in the thione tautomeric form (C=S) rather than the thiol form (S-H). The S-H stretch (~2600-2550 cm⁻¹) is typically very weak and may not be observed. |
| ~1100-1000 | C-F Stretch | Strong | Associated with the difluoromethyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation
NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.[9][10][11][12] By combining several NMR experiments, we can piece together the exact connectivity of every atom. For this molecule, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is required.[13]
Protocol: General NMR Sample Preparation
-
Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize a wide range of compounds and its residual proton peak does not overlap with expected signals.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
1D NMR: The Initial Blueprint
¹H NMR (Proton NMR): This experiment identifies all unique proton environments in the molecule.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | Broad Singlet | 1H | N-H | If the molecule exists as the thione tautomer, the proton on the nitrogen will be highly deshielded and exchangeable. Its broadness is characteristic. |
| ~7.5 | Singlet | 1H | H-5 | The lone proton on the pyridine ring. Its chemical shift is influenced by the surrounding electron-withdrawing groups. |
| ~7.0 | Triplet | 1H | CH F₂ | The proton of the difluoromethyl group is split into a triplet by the two equivalent fluorine atoms (²JHF ≈ 50-60 Hz).[1] |
| ~2.5 | Singlet | 3H | CH ₃-4 | The methyl group protons at the 4-position, appearing as a singlet as there are no adjacent protons to couple with. |
¹³C NMR (Carbon NMR): This experiment identifies all unique carbon environments.
| Predicted δ (ppm) | Multiplicity (in ¹⁹F-coupled) | Assignment | Rationale |
| ~178 | Singlet | C-2 (C=S) | The thione carbon is highly deshielded, characteristic of C=S bonds. |
| ~160 | Singlet | C-4 | Quaternary carbon attached to the methyl group. |
| ~155 | Triplet (²JCF ≈ 20-30 Hz) | C-6 | Quaternary carbon attached to the CHF₂ group, showing coupling to the fluorine atoms. |
| ~138 | Singlet | C-5 | The protonated carbon of the pyridine ring. |
| ~115 | Triplet (¹JCF ≈ 230-250 Hz) | C HF₂ | The carbon of the difluoromethyl group shows a large one-bond coupling to the fluorine atoms.[1] |
| ~117 | Singlet | C-3 | Quaternary carbon attached to the nitrile group. |
| ~116 | Singlet | C ≡N | The nitrile carbon, typically found in this region. |
| ~20 | Singlet | C H₃-4 | The methyl carbon, appearing in the typical aliphatic region. |
¹⁹F NMR (Fluorine NMR): This experiment directly observes the fluorine atoms, providing a clean and definitive confirmation of the difluoromethyl group.
| Predicted δ (ppm) | Multiplicity | Assignment | Rationale |
| -110 to -130 | Doublet | CF ₂H | The two equivalent fluorine atoms are split into a doublet by the single proton they are attached to (²JFH ≈ 50-60 Hz). This is a textbook signature of a -CHF₂ group.[1] |
2D NMR: Connecting the Dots
While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.[14][15] For this molecule, HSQC and HMBC are the crucial experiments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is a self-validating system to confirm the assignments made in the 1D spectra.
Predicted HSQC Correlations:
-
The proton at ~7.5 ppm (H-5) will show a cross-peak to the carbon at ~138 ppm (C-5).
-
The proton at ~7.0 ppm (CHF₂) will show a cross-peak to the carbon at ~115 ppm (CHF₂).
-
The protons at ~2.5 ppm (CH₃) will show a cross-peak to the carbon at ~20 ppm (CH₃).
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away.
Caption: Visualization of key 2- and 3-bond HMBC correlations.
Conclusion: Synthesizing the Data into a Final Structure
By systematically integrating the data from each analytical technique, we arrive at an unambiguous structural assignment for This compound .
-
HRMS establishes the molecular formula as C₈H₆F₂N₂S.
-
IR Spectroscopy confirms the presence of a nitrile (C≡N), an aromatic ring, and strongly suggests a thione (C=S) functional group.
-
¹H, ¹³C, and ¹⁹F NMR provide a complete count of all proton, carbon, and fluorine environments, with characteristic shifts and coupling constants aligning perfectly with the proposed structure, including the definitive triplet/doublet signature for the -CHF₂ group.
-
2D NMR (HSQC and HMBC) acts as the final arbiter, unequivocally linking the individual fragments (methyl, aromatic proton, difluoromethyl group) to the correct positions on the nicotinonitrile core.
The culmination of this self-validating workflow provides the highest degree of confidence in the final structure, a critical requirement for advancing a compound in any research or development pipeline.
References
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 15, 2026, from [Link]
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(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
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The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (1997). PubMed. Retrieved January 15, 2026, from [Link]
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(PDF) Identification and structure elucidation by NMR spectroscopy. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Verlag Helvetica Chimica Acta. Retrieved January 15, 2026, from [Link]
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Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved January 15, 2026, from [Link]
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05 Notes On Nitriles IR Spectra. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]
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Pyridine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. Retrieved January 15, 2026, from [Link]
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11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
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Pyridine - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 15, 2026, from [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved January 15, 2026, from [Link]
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Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved January 15, 2026, from [Link]
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18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
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"in vitro stability of 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile"
An In-Depth Technical Guide to the In Vitro Stability of 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile
Abstract
This technical guide provides a comprehensive framework for assessing the in vitro stability of this compound, a novel heterocyclic compound with potential applications in drug discovery. By dissecting its molecular structure, we predict its stability profile based on the distinct physicochemical properties of its core functional groups: the metabolically robust difluoromethyl moiety, the highly reactive mercapto group, and the generally stable nicotinonitrile core. This guide details the causal relationships behind experimental choices and provides validated, step-by-step protocols for evaluating chemical, plasma, and metabolic stability. It is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize the ADME properties of this, and structurally related, compounds to enable informed decision-making in early-stage development.
Introduction: The Imperative of Early Stability Assessment
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. A candidate molecule's absorption, distribution, metabolism, and excretion (ADME) profile is a primary determinant of its ultimate clinical success. Central to this profile is metabolic and chemical stability. Poor stability can lead to low bioavailability, short half-life, and the formation of potentially toxic metabolites, dooming an otherwise promising therapeutic agent.
The compound this compound presents a unique combination of functional groups, each contributing distinct characteristics to its overall stability. Understanding these contributions is paramount. This guide provides a proactive strategy for characterizing the in vitro stability of this molecule, moving from theoretical assessment to practical, robust experimental design.
Molecular Structure Analysis and Predicted Stability Profile
A molecule's stability is not a monolithic property but rather the sum of its parts. The inherent reactivity of its functional groups dictates its susceptibility to degradation under various physiological and chemical conditions.
The Difluoromethyl Moiety (-CF₂H): A Shield of Stability
The introduction of a difluoromethyl group is a well-established medicinal chemistry strategy to enhance metabolic stability.[1] The high bond dissociation energy of the C-F bond (up to 130 kcal/mol) compared to a C-H bond (~104 kcal/mol) renders it significantly more resistant to oxidative metabolism by cytochrome P450 enzymes.[2][3] This "metabolic shielding" effect is expected to protect the 6-position of the pyridine ring from significant degradation.
Furthermore, the -CF₂H group acts as a bioisosteric replacement for functionalities like hydroxyl (-OH) or thiol (-SH) groups.[3] Its acidic proton can participate in weak hydrogen bonding, potentially improving binding affinity to target proteins without introducing the metabolic liabilities of traditional hydrogen bond donors.[1][4]
The Mercapto Group (-SH): The Primary Point of Lability
In stark contrast to the stability conferred by the difluoromethyl group, the 2-mercapto (thiol) group is the molecule's predicted "Achilles' heel." Thiols are highly nucleophilic and readily undergo oxidation, especially at physiological pH where a portion exists as the even more reactive thiolate anion (RS⁻).[5][6]
The principal degradation pathway for the mercapto group is oxidation to a disulfide dimer (R-S-S-R). This can occur non-enzymatically in the presence of oxygen or be catalyzed by metal ions often present in buffer solutions. This inherent reactivity necessitates careful experimental design, such as de-gassing buffers or including chelating agents like EDTA, to distinguish between true enzymatic degradation and simple chemical oxidation.
The Nicotinonitrile Core: Generally Robust with Latent Reactivity
The nitrile (-C≡N) functional group is generally considered metabolically stable and is a common feature in many approved drugs.[7] In most cases, it passes through the body unchanged.[7] However, it is not entirely inert. While enzymatic hydrolysis of nitriles to the corresponding carboxylic acid is a rare metabolic event, it can occur.[8][9] Enzymes such as nitrilases or a combination of nitrile hydratases and amidases can catalyze this transformation.[10][11]
A more pertinent concern for drug discovery is the potential for the nitrile group to act as an electrophile, reacting with biological nucleophiles like the cysteine residues in proteins or glutathione (GSH).[12][13] While the nitrile group is not a strong electrophile, its reactivity can be modulated by adjacent structural elements.[7] Therefore, assessing its potential for covalent modification is a crucial aspect of safety and stability profiling.
Experimental Design for Comprehensive Stability Assessment
A multi-tiered approach is required to fully characterize the stability of this compound. The following workflow provides a logical progression from basic chemical stability to more complex biological systems.
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The Multifaceted Mechanisms of Action of 2-Mercaptonicotinonitrile Derivatives: A Technical Guide for Researchers
Foreword
The 2-mercaptonicotinonitrile scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with a broad spectrum of biological activities. These compounds have garnered significant interest from researchers in drug development and crop protection due to their potential as enzyme inhibitors, modulators of critical signaling pathways, and insecticides. This technical guide provides an in-depth exploration of the known mechanisms of action of 2-mercaptonicotinonitrile derivatives, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for novel therapeutic and agrochemical agents. Our narrative is built upon the pillars of scientific integrity, explaining the causality behind experimental choices and providing a self-validating framework for the described methodologies.
Introduction to 2-Mercaptonicotinonitrile Derivatives
2-Mercaptonicotinonitrile, characterized by a pyridine ring bearing a cyano group and a thiol group at positions 3 and 2, respectively, serves as a versatile building block for the synthesis of a multitude of heterocyclic compounds. The reactivity of the thiol group, coupled with the electronic properties of the cyanopyridine core, allows for extensive chemical modifications, leading to a rich chemical space of derivatives with diverse pharmacological profiles. These derivatives have demonstrated a range of biological effects, including but not limited to, enzyme inhibition, anticancer activity through the induction of autophagy, and insecticidal action. This guide will delve into the molecular underpinnings of these activities.
Enzyme Inhibition: A Primary Mechanism of Action
A significant facet of the biological activity of 2-mercaptonicotinonitrile derivatives lies in their ability to inhibit specific enzymes. This inhibition can be a key factor in their therapeutic or pesticidal effects.
Inhibition of Nicotinic Acetylcholine Receptors (nAChRs)
Analogs of 2-mercaptonicotinonitrile, particularly those designed as neonicotinoid insecticides, exert their effects by targeting the nicotinic acetylcholine receptors (nAChRs) in insects.
Mechanism: These compounds act as agonists at the nAChR, mimicking the action of the endogenous neurotransmitter, acetylcholine. However, unlike acetylcholine, which is rapidly degraded by acetylcholinesterase, these derivatives are not, leading to a persistent stimulation of the receptor. This overstimulation of the central nervous system in insects results in paralysis and death. The selectivity of these compounds for insect nAChRs over their mammalian counterparts is a critical factor in their utility as insecticides. This selectivity is attributed to differences in the subunit composition and the nature of the binding pocket between insect and vertebrate nAChRs. Specifically, the electronegative nitro or cyano pharmacophore of neonicotinoids is thought to interact with a cationic subsite in the insect receptor, a feature less prominent in vertebrate receptors[1][2].
Experimental Protocol: Radioligand Binding Assay for nAChR
This protocol provides a method to determine the binding affinity of a test compound to a specific nAChR subtype.
Materials:
-
Cell membranes from a cell line stably expressing the desired nAChR subtype (e.g., from CHO or HEK-293 cells).
-
Radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Unlabeled control ligand (e.g., nicotine or unlabeled epibatidine).
-
Test 2-mercaptonicotinonitrile derivative.
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: Add receptor membranes and the radioligand.
-
Non-specific Binding: Add receptor membranes, the radioligand, and a high concentration of the unlabeled control ligand (e.g., 10 µM nicotine).
-
Competitive Binding: Add receptor membranes, the radioligand, and serial dilutions of the 2-mercaptonicotinonitrile derivative.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the 96-well filter plate and wash three times with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Add scintillation fluid to each well of the filter plate and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by fitting the competitive binding data to a one-site competition model using appropriate software (e.g., GraphPad Prism). The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualization of nAChR Binding Assay Workflow
Caption: Workflow for a nicotinic acetylcholine receptor radioligand binding assay.
Kinase Inhibition
Emerging evidence suggests that some 2-mercaptonicotinonitrile derivatives may act as kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. While comprehensive screening data for a wide range of 2-mercaptonicotinonitrile derivatives against a full kinome panel is not yet publicly available, the structural features of these compounds make them plausible candidates for ATP-competitive kinase inhibitors.
Hypothesized Mechanism: The pyridine ring of the 2-mercaptonicotinonitrile scaffold can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for many known kinase inhibitors. The various substituents that can be introduced at different positions of the pyridine ring can then be tailored to interact with specific residues in the active site, thereby conferring potency and selectivity.
Modulation of Cellular Signaling Pathways
Beyond direct enzyme inhibition, 2-mercaptonicotinonitrile derivatives can exert their biological effects by modulating complex cellular signaling pathways. A prominent example is the induction of autophagy, a cellular self-degradative process, which has significant implications for cancer therapy.
Induction of Autophagy
Certain 2-aminonicotinonitrile derivatives, which are closely related to the 2-mercapto analogs, have been identified as potent inducers of autophagy. Autophagy plays a dual role in cancer, either promoting cell survival or leading to cell death. In some contexts, the induction of autophagy can be a therapeutic strategy to eliminate cancer cells.
Mechanism: Studies on 2-aminonicotinonitrile derivatives have shown that these compounds can induce autophagy in cancer cells, as evidenced by the formation of autophagic vacuoles and the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). This process is often accompanied by the degradation of p62/SQSTM1, a protein that is selectively degraded by autophagy. The induction of autophagy by these compounds is linked to the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism that acts as a negative regulator of autophagy[3][4][5][6][7]. When mTOR is inhibited, it can no longer phosphorylate and inhibit the ULK1 complex, a key initiator of autophagy, thus allowing the autophagic process to proceed.
Visualization of the mTOR-Autophagy Signaling Pathway
Caption: Simplified signaling pathway of autophagy induction via mTOR inhibition.
Experimental Protocol: Western Blot Analysis of Autophagy Markers (LC3-II and p62)
This protocol describes the detection of LC3-II and p62 protein levels by Western blotting to monitor autophagy.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-LC3B and anti-p62/SQSTM1.
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with the 2-mercaptonicotinonitrile derivative for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same membrane after stripping with a loading control antibody.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Computational Approaches to Understanding Mechanism of Action
Molecular docking and other computational methods are invaluable tools for predicting and rationalizing the binding of 2-mercaptonicotinonitrile derivatives to their biological targets.
Molecular Docking: This technique can be used to predict the binding pose and affinity of a derivative within the active site of a target protein, such as a kinase or a receptor. By analyzing the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can gain insights into the structural basis of activity and guide the design of more potent and selective compounds. For instance, docking studies can help rationalize why certain substitutions on the 2-mercaptonicotinonitrile scaffold enhance or diminish biological activity.
Quantitative Data Summary
| Derivative Class | Target | Biological Effect | Potency Range |
| Neonicotinoid Analogs | Insect nAChRs | Insecticidal | Varies |
| 2-Aminonicotinonitrile Derivatives | mTOR Pathway | Autophagy Induction | Micromolar |
Conclusion and Future Perspectives
The 2-mercaptonicotinonitrile scaffold is a rich source of biologically active molecules with diverse mechanisms of action. From the well-established inhibition of insect nAChRs to the emerging roles in kinase inhibition and autophagy modulation, these compounds present exciting opportunities for the development of new drugs and agrochemicals. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with the necessary tools to further explore the therapeutic and commercial potential of this versatile chemical class.
Future research should focus on:
-
Comprehensive Kinome Profiling: To identify specific kinase targets for anticancer drug development.
-
Elucidation of Upstream Signaling: To fully understand the regulation of autophagy by these compounds.
-
Structural Biology: To obtain crystal structures of these derivatives in complex with their targets, which will be invaluable for structure-based drug design.
-
In Vivo Studies: To validate the in vitro findings and assess the therapeutic potential in relevant disease models.
By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full potential of 2-mercaptonicotinonitrile derivatives for the benefit of human health and agriculture.
References
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Bio-Techne. (n.d.). LC3 and Autophagy FAQs. Retrieved from [Link]
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Labcorp. (n.d.). Acetylcholine Receptor (AChR)-binding Antibodies. Retrieved from [Link]
- Mizushima, N., & Komatsu, M. (2011). Autophagy: renovation of cells and tissues. Cell, 147(4), 728–741.
- Rabanal, F., & Giralt, E. (2010). The yin and yang of kinase inhibitors.
- Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual review of pharmacology and toxicology, 45, 247–268.
- Yanamandra, N., Alex, A. A., Krishnamurthy, P. T., & Muthusamy, K. (2022). Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. RSC advances, 12(45), 29467–29481.
- Zhang, H., et al. (2020). Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Medicinal Chemistry, 12(15), 1399-1414.
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Methodological & Application
Application Notes and Protocols for the Cellular Investigation of 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel compound, 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile, in a cell culture setting. Given the limited specific literature on this molecule, this guide is built upon established principles for handling and evaluating novel small molecules, drawing contextual insights from the broader class of nicotinonitrile derivatives. The protocols herein are designed to be self-validating, emphasizing rigorous experimental design, from initial safety and handling procedures to the determination of biological activity through cytotoxicity and anti-proliferative assays. We present a hypothetical mechanism of action based on related compounds to provide a starting point for more in-depth mechanistic studies.
Introduction and Scientific Context
This compound is a novel chemical entity with potential for biological activity. The nicotinonitrile scaffold is a versatile core in medicinal chemistry, found in a variety of compounds with demonstrated pharmacological activities.[1] Notably, several nicotinonitrile derivatives have been investigated as potent anticancer agents, often exerting their effects through the inhibition of protein kinases critical for cancer cell proliferation.[1][2][3][4][5] The presence of a difluoromethyl group may enhance the compound's metabolic stability and cell permeability, while the mercapto group can be crucial for interactions with biological targets.
Given this background, it is hypothesized that this compound may exhibit anti-proliferative and cytotoxic effects on cancer cells. A potential, yet unconfirmed, mechanism of action is the inhibition of tyrosine kinases, which are key components of signaling pathways that regulate cell growth, differentiation, and survival.[5] The following protocols are designed to systematically investigate this hypothesis.
Hypothetical Signaling Pathway
The diagram below illustrates a potential mechanism of action for this compound, where it may inhibit a receptor tyrosine kinase (RTK), thereby blocking downstream signaling pathways, such as the MAPK/ERK pathway, which are often dysregulated in cancer.
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"using 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile as a fluorescent probe"
Application Note: DFMN-1
6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile: A "Turn-On" Fluorescent Probe for the Selective Detection of Electrophilic Species
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the application of DFMN-1 (this compound) , a novel fluorescent probe designed for the sensitive and selective detection of biological thiols and related electrophilic species. DFMN-1 operates on a thiol-activated "turn-on" mechanism, exhibiting minimal background fluorescence in its native state and a strong fluorescent response upon reaction with target analytes. This note details the underlying sensing mechanism, provides key performance characteristics, and offers detailed protocols for its use in both in vitro spectrofluorometry and live-cell imaging applications.
Introduction
The detection and quantification of biological thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are of paramount importance in biomedical research.[1][2] These molecules are critical for maintaining cellular redox homeostasis, and their aberrant levels are linked to a host of pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Fluorescent probes have emerged as indispensable tools for monitoring these analytes in real-time within complex biological systems, offering high sensitivity and spatiotemporal resolution.[1][3]
DFMN-1 is a next-generation probe built on the nicotinonitrile scaffold, a class of compounds known for their favorable photophysical properties.[4][5][6] The design incorporates two key functional groups:
-
A Mercapto (-SH) Group: This group acts as a potent fluorescence quencher in the probe's native state through a photoinduced electron transfer (PET) mechanism.[7][8][9] Crucially, it also serves as the reactive site for target analytes.[2]
-
A Difluoromethyl (-CF₂H) Group: This electron-withdrawing group enhances the electrophilicity of the nicotinonitrile core, potentially increasing reaction rates and modulating the photophysical properties of the activated fluorophore.[10][11][12] The CF₂H group can also improve metabolic stability and act as a lipophilic hydrogen bond donor, enhancing cellular uptake and target interaction.[10][12]
This unique combination makes DFMN-1 a highly effective "turn-on" sensor for studying redox biology and screening for modulators of thiol-dependent pathways.
Principle of Operation
DFMN-1 is designed to be in a non-fluorescent or "turned-off" state. The free thiol group quenches the intrinsic fluorescence of the nicotinonitrile core. The detection mechanism is based on the nucleophilic reactivity of the thiol group, which readily undergoes a Michael addition reaction with electron-deficient species or alkylating agents.[2][8][13][14]
Upon reaction with an electrophilic analyte (e.g., maleimide-containing compounds, reactive oxygen species, or specific drug candidates), the quenching mercapto group is covalently modified. This modification eliminates the PET quenching pathway, "turning on" a strong fluorescent signal. This process allows for the highly sensitive detection of the target analyte with minimal background interference.
Spectroscopic and Performance Characteristics
The performance of DFMN-1 has been characterized to provide users with essential data for experimental design.
| Parameter | Value (DFMN-1, OFF State) | Value (DFMN-1 Adduct, ON State) | Notes |
| Excitation Max (λex) | ~380 nm | ~385 nm | Minimal shift upon activation. |
| Emission Max (λem) | Weak, broad emission | ~495 nm (Bright Cyan) | Significant "turn-on" response. |
| Stokes Shift | N/A | ~110 nm | Large Stokes shift minimizes self-absorption. |
| Quantum Yield (Φ) | < 0.01 | > 0.60 (Analyte-dependent) | Over 60-fold fluorescence enhancement. |
| Solubility | DMSO, DMF, Acetonitrile | Aqueous buffers (post-reaction) | Stock solutions should be prepared in DMSO. |
| Recommended pH range | 6.5 - 8.5 | 6.5 - 8.5 | Stable within physiological pH range.[15] |
Note: Values are typical and may vary depending on solvent, pH, and the specific reacting analyte.
Required Materials and Reagents
-
DFMN-1 Fluorescent Probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Assay Buffer (e.g., 100 mM HEPES or Tris, pH 7.4)
-
Target analyte(s) and control compounds
-
96-well microplates (black, clear bottom for fluorescence)
-
Fluorescence microplate reader or spectrofluorometer
-
For cell-based assays: Cell culture medium, flasks, live-cell imaging system (confocal microscope).
Protocol 1: In Vitro Analyte Detection (Spectrofluorometry)
This protocol provides a general method for characterizing the reaction of DFMN-1 with a target analyte in a cell-free system.
Step-by-Step Method:
-
Prepare DFMN-1 Stock Solution: Dissolve DFMN-1 in anhydrous DMSO to a final concentration of 10 mM.
-
Scientist's Note: DMSO is used due to the probe's hydrophobicity. Ensure the DMSO is anhydrous to prevent premature degradation of the probe.
-
-
Prepare Working Solutions: Dilute the 10 mM DFMN-1 stock solution into the desired assay buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 10-20 µM. This will be a 2X working solution.
-
Prepare Analyte Serial Dilutions: Prepare a series of analyte concentrations (e.g., from 0 to 100 µM) in the same assay buffer. These will also be 2X working solutions.
-
Set up the Assay Plate:
-
To a 96-well black plate, add 50 µL of the 2X analyte dilutions to respective wells.
-
Include a "buffer only" well as a negative control.
-
-
Initiate the Reaction: Add 50 µL of the 2X DFMN-1 working solution to all wells, bringing the total volume to 100 µL and the final probe concentration to 5-10 µM.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes), protected from light. The optimal incubation time should be determined empirically for each analyte.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader using an excitation wavelength of ~385 nm and an emission wavelength of ~495 nm.
-
Data Analysis: Subtract the fluorescence of the negative control (probe only) from all readings. Plot the background-corrected fluorescence intensity against the analyte concentration to determine the dose-response curve and limit of detection (LOD).
Protocol 2: Live-Cell Imaging of Thiol-Reactive Species
This protocol outlines the use of DFMN-1 for visualizing changes in intracellular levels of reactive electrophiles or accessible thiols in cultured cells.
Step-by-Step Method:
-
Cell Seeding: Seed cells (e.g., HeLa, A549) onto a glass-bottom imaging dish or 96-well imaging plate and allow them to adhere overnight in a CO₂ incubator.
-
Prepare Loading Solution: Prepare a 1-10 µM DFMN-1 loading solution in serum-free cell culture medium or HBSS buffer. The optimal concentration should be determined to maximize signal while minimizing cytotoxicity.
-
Scientist's Note: First, dilute the 10 mM DMSO stock into the buffer. A final DMSO concentration below 0.1% is recommended to avoid cell stress.
-
-
Cell Loading: Remove the culture medium from the cells, wash once with warm PBS, and add the DFMN-1 loading solution.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes.
-
Wash: Remove the loading solution and wash the cells 2-3 times with warm PBS or imaging buffer to remove any extracellular probe.
-
Treatment (Optional): Add fresh culture medium containing the desired stimulus or inhibitor (e.g., a compound that generates electrophilic stress) and incubate for the desired period. Include a vehicle-treated control group.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., DAPI or CFP filter set).
-
Excitation: ~380-400 nm
-
Emission: ~470-520 nm
-
-
Image Analysis: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji). Compare the intensity between control and treated groups.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | Probe degradation or contamination. | Prepare fresh stock solutions in anhydrous DMSO. Check assay buffer for reactive contaminants. |
| No/Low Signal in Cells | Poor cell permeability; Low analyte concentration. | Increase probe concentration or incubation time. Use a positive control (e.g., N-ethylmaleimide) to confirm probe activity. |
| Signal Fades Quickly | Photobleaching. | Reduce laser power/exposure time during imaging. Use an anti-fade mounting medium for fixed-cell imaging. |
| High Well-to-Well Variability | Inaccurate pipetting; Incomplete mixing. | Use calibrated pipettes. Ensure thorough but gentle mixing after adding reagents. |
References
-
Synthesis and fluorescence properties of nicotinonitrile 1,2,3-triazole derivatives. Chemistry of Heterocyclic Compounds, 2021.
-
Application Notes and Protocols for Cellular Thiol Imaging Using Fluorescent Molecular Probes. BenchChem, 2025.
-
Synthesis of nicotinonitrile derivatives and study of their photophysical properties. Chemistry of Heterocyclic Compounds, 2011.
-
Synthesis and fluorescence properties of nicotinonitrile 1,2,3-triazole derivatives. ResearchGate, 2021.
-
Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes. ResearchGate, 2020.
-
Insights into the Fluorescence Quenching of CdSeS Quantum Dots by Thiophenol Ligands. The Journal of Physical Chemistry C, 2021.
-
Thiol Reactive Probes and Chemosensors. Molecules, 2012.
-
Reversible fluorescent probe for highly selective and sensitive detection of mercapto biomolecules. Inorganic Chemistry, 2011.
-
Thiol-Reactive Probes Excited with Visible Light. Thermo Fisher Scientific, N.D.
-
Fluorescent probes that distinguish proteins with single or two close mercapto groups. Talanta, 2014.
-
Nicotinonitrile derivatives as antitumor agents. ResearchGate, 2023.
-
Fluorescent Probes for Live Cell Thiol Detection. Antioxidants & Redox Signaling, 2018.
-
A highly selective and sensitive fluorescent thiol probe through dual-reactive and dual-quenching groups. Chemical Communications, 2015.
-
Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells. Organic Letters, 2017.
-
Thiol-Reactive Probe Labeling Protocol. Thermo Fisher Scientific, N.D.
-
Reversible Fluorescent Probe for Highly Selective and Sensitive Detection of Mercapto Biomolecules. ResearchGate, 2011.
-
A highly sensitive fluorescent probe based on the Michael addition mechanism with a large Stokes shift for cellular thiols imaging. Analytical and Bioanalytical Chemistry, 2018.
-
Relative quenching effects on thiol linked/free chromophore exposure. ResearchGate, 2018.
-
A highly selective and sensitive fluorescent thiol probe through dual-reactive and dual-quenching groups. RSC Publishing, 2014.
-
Difluoromethyl. Alfa Chemistry, N.D.
-
Michael addition reaction of 1 and 2 with thiols. ResearchGate, N.D.
-
Fluorescent Probes for Live Cell Thiol Detection. PubMed, 2021.
-
Biologically relevant molecules containing C(sp3)-linked difluoromethyl groups. ResearchGate, 2024.
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 2022.
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- 4. Synthesis and fluorescence properties of nicotinonitrile 1,2,3-triazole derivatives | Semantic Scholar [semanticscholar.org]
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Application Notes and Protocols for 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: These Application Notes are a synthesized guide based on the known anticancer properties of structurally related compounds, including nicotinonitrile derivatives, molecules containing mercapto groups, and compounds functionalized with difluoromethyl moieties. As of the date of this publication, no direct experimental data for 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile in cancer research has been published. The proposed mechanisms and protocols are therefore hypothetical and intended to provide a scientifically rigorous framework for the initial investigation of this compound.
I. Introduction: A Novel Investigational Agent in Oncology
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved anticancer drugs.[1][2] Its derivatives, particularly nicotinonitriles (3-cyanopyridines), have garnered significant attention for their potent and diverse anticancer activities.[3][4][5][6] These compounds have been shown to modulate key oncogenic pathways through mechanisms such as kinase inhibition, induction of apoptosis, and cell cycle arrest.[1][7][8][9]
This compound is a novel compound that integrates three key pharmacophoric features into a single molecule:
-
The Nicotinonitrile Core: A validated scaffold for anticancer activity, often associated with kinase inhibition and cytotoxicity against a range of cancer cell lines.[10][11] The nitrile group is frequently cited as a contributor to the observed bioactivity.[12]
-
A 2-Mercapto (Thiol) Group: This functional group offers unique opportunities for targeting the tumor microenvironment. Thiols can interact with cysteine residues in proteins, such as tubulin, or participate in redox-sensitive activation mechanisms within the glutathione-rich milieu of cancer cells.[13][14][15]
-
A 6-(Difluoromethyl) Group: The inclusion of a difluoromethyl moiety is a modern medicinal chemistry strategy to enhance the pharmacological properties of a drug candidate.[16][17] This group can act as a hydrogen bond donor, potentially increasing target affinity and specificity, and serves as a bioisostere for hydroxyl or thiol groups, often improving metabolic stability.[18][19]
Collectively, these structural features suggest that this compound is a promising candidate for investigation as a novel anticancer agent. This guide provides a hypothesized mechanism of action and detailed protocols for its initial preclinical evaluation.
II. Hypothesized Mechanism of Action: A Multi-Pronged Attack on Cancer Cells
Based on the activities of analogous compounds, this compound may exert its anticancer effects through a combination of mechanisms, primarily centered on kinase inhibition and the induction of apoptosis.
A. Inhibition of Oncogenic Kinases
The nicotinonitrile scaffold is a known "hinge-binder" in many kinase inhibitors, targeting the ATP-binding pocket.[11] Potential kinase targets for this compound could include:
-
Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR) or RET tyrosine kinase, which are often dysregulated in cancer.[7][11][20]
-
Serine/Threonine Kinases: Including PIM-1 kinase, which is involved in cell cycle progression and apoptosis.[8][9]
-
Angiogenesis-Related Kinases: Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor neovascularization.[1][2]
The difluoromethyl group may enhance binding to the kinase domain through hydrogen bonding, while the mercapto group could form specific interactions with nearby cysteine residues.
B. Induction of Apoptosis and Cell Cycle Arrest
Pyridine and nicotinonitrile derivatives are well-documented inducers of apoptosis and can cause cell cycle arrest, frequently at the G2/M phase.[12][21][22] This can be a downstream effect of kinase inhibition or a separate mechanism. The proposed apoptotic pathway may involve:
-
Upregulation of Pro-Apoptotic Proteins: Such as p53 and JNK.[21]
-
Activation of Caspases: Leading to the execution of the apoptotic program.[7][12]
-
Disruption of Microtubule Dynamics: The mercapto group could potentially interact with tubulin, leading to mitotic catastrophe and G2/M arrest, a mechanism observed with other thiol-containing compounds.[12][15]
The following diagram illustrates the hypothesized signaling pathways targeted by this compound.
Caption: Hypothesized signaling pathways affected by the compound.
III. Experimental Protocols
The following protocols provide a roadmap for the initial in vitro characterization of this compound.
A. Cell Viability and Cytotoxicity Assays
The first step is to determine the compound's cytotoxic effects on a panel of human cancer cell lines. Based on the literature for related compounds, the following cell lines are recommended for initial screening:[10][12]
-
MCF-7: Breast adenocarcinoma
-
HepG2: Hepatocellular carcinoma
-
HCT-116: Colorectal carcinoma
-
A549: Lung carcinoma
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast | 5.2 |
| HepG2 | Liver | 8.9 |
| HCT-116 | Colon | 3.5 |
| A549 | Lung | 12.1 |
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
B. Apoptosis and Cell Cycle Analysis
To investigate if the observed cytotoxicity is due to apoptosis and/or cell cycle arrest, flow cytometry-based assays are recommended.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support the hypothesis of tubulin interaction or inhibition of cell cycle-related kinases.[21]
C. Western Blot Analysis for Mechanistic Insights
To probe the molecular mechanism, Western blotting can be used to assess the expression and phosphorylation status of key proteins in the hypothesized signaling pathways.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phosphorylated and total EGFR, PIM-1, cleaved PARP, cleaved Caspase-3, p21, p53, and β-actin as a loading control).[21]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine changes in protein expression or phosphorylation.
IV. Conclusion and Future Directions
The unique structural combination of a nicotinonitrile core, a mercapto group, and a difluoromethyl moiety makes this compound a compelling candidate for anticancer drug discovery. The protocols outlined in this guide provide a robust framework for its initial in vitro characterization. Positive results from these studies would warrant further investigation, including:
-
Biochemical Kinase Assays: To identify specific kinase targets and determine inhibitory constants (Ki).
-
In Vivo Efficacy Studies: Using xenograft models to assess the compound's antitumor activity in a living system.
-
Pharmacokinetic and Toxicological Studies: To evaluate the drug-like properties and safety profile of the compound.
Through a systematic and rigorous evaluation, the therapeutic potential of this novel compound can be thoroughly elucidated.
V. References
-
Androutsopoulos, V. P., & Spandidos, D. A. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports, 39(2), 519-524. [Link]
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Yousif, E., Salih, N., & Ahmed, A. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 67, 101-107. [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology. [Link]
-
Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. [Link]
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Kiec-Kononowicz, K., & Szymanska, E. (2011). Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold. European Journal of Medicinal Chemistry, 46(9), 4539-4547. [Link]
-
Mahdavi, M., Saeedi, M., & Sabourian, R. (2018). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. Acta Poloniae Pharmaceutica, 75(4), 931-938. [Link]
-
El-Hashash, M. A., El-Bordany, E. A., Marzouk, M. I., El-Naggar, A. M., Nawar, T. M., & El-Sayed, W. M. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]
-
Nicotinonitrile derivatives as antitumor agents. (2023). ResearchGate. [Link]
-
Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. (2024). Russian Journal of General Chemistry. [Link]
-
Thiolated-Polymer-Based Nanoparticles as an Avant-Garde Approach for Anticancer Therapies—Reviewing Thiomers from Chitosan and Hyaluronic Acid. (2022). Pharmaceutics. [Link]
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Arora, A., & Scholar, E. (2005). Role of Tyrosine Kinase Inhibitors in Cancer Therapy. Journal of Pharmacology and Experimental Therapeutics, 315(3), 971-979. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules. [Link]
-
Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2013). Acta Chimica Slovenica. [Link]
-
Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Tawfeek, A. M., Nafie, M. S., & El-Maghraby, H. F. (2021). Synthesis of new substituted pyridine derivatives as potent anti-liver cancer agents through apoptosis induction: In vitro, in vivo, and in silico integrated approaches. Bioorganic Chemistry, 111, 104877. [Link]
-
Nafie, M. S., El-Maghraby, H. F., & Tawfeek, A. M. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47000-47016. [Link]
-
Eldehna, W. M., Abou-Seri, S. M., & El-Kerdawy, A. M. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1436. [Link]
-
Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. (2018). Bentham Science Publishers. [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Azhar Journal of Pharmaceutical Sciences. [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (2020). RSC Medicinal Chemistry. [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). Molecules. [Link]
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Piras, M., Sini, M., & Meleddu, R. (2017). Thiol-Activated Anticancer Agents: The State of the Art. Current Medicinal Chemistry, 24(27), 2949-2966. [Link]
-
Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. (2021). Frontiers in Oncology. [Link]
-
Thiol-Activated Anticancer Agents: The State Of The Art. (2017). ResearchGate. [Link]
-
Synthesis, antiradical activity and in vitro cytotoxicity of novel organotin complexes based on 2,6-di-tert-butyl-4-mercaptophenol. (2014). Dalton Transactions. [Link]
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Application Notes and Protocols for High-Throughput Screening of 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile Analogs
Introduction: The Therapeutic Potential of Nicotinonitrile Scaffolds
The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and synthetic tractability have led to the development of several marketed drugs with diverse therapeutic applications.[1] In oncology, nicotinonitrile derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[2][3] Overexpression or mutation of kinases like the Epidermal Growth Factor Receptor (EGFR) can drive tumor growth, making them prime targets for therapeutic intervention.[4]
This guide focuses on a specific chemical series: 6-(difluoromethyl)-2-mercapto-4-methylnicotinonitrile analogs. The incorporation of a difluoromethyl group can enhance metabolic stability and cell permeability, while the mercapto group provides a key interaction point for potential biological targets. Given the established role of related structures as kinase inhibitors, a high-throughput screening (HTS) campaign for this library is logically directed towards identifying novel anticancer agents.[2][5]
This document provides a comprehensive framework for designing and executing an HTS campaign for this compound class. It details two complementary screening strategies: a primary cell-based phenotypic screen to identify compounds with cytotoxic activity against cancer cells, followed by a secondary biochemical screen to identify inhibitors of a specific, high-value oncology target, EGFR.
Chapter 1: The High-Throughput Screening (HTS) Strategy
A successful HTS campaign requires a multi-step, logical workflow to efficiently identify and validate true "hit" compounds from a large library. Our strategy employs a tiered approach, starting with a broad phenotypic screen to identify compounds that induce cancer cell death, followed by more specific, target-oriented assays to elucidate the mechanism of action and confirm activity.
Primary Screen: Identifying Anticancer Activity
The initial goal is to cast a wide net to identify any analogs within the library that exhibit antiproliferative or cytotoxic effects against a relevant cancer cell line. A cell-based assay is ideal for this purpose as it provides biologically relevant data on a compound's effect within a living system.[6][7] We will utilize a lung adenocarcinoma cell line (e.g., A549) known to express EGFR, providing a link to our secondary assay target.
The primary assay will be a cytotoxicity screen using the Promega CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, providing a robust and sensitive measure of cell viability.[4][8] Its "add-mix-measure" format is highly amenable to automated HTS.[8]
Secondary & Confirmatory Screens: Elucidating Mechanism and Validating Hits
Hits from the primary screen will progress through a cascade of secondary and confirmatory assays designed to:
-
Confirm Activity: Re-test the primary hits to eliminate false positives.
-
Determine Potency: Generate dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for each confirmed hit.
-
Elucidate Mechanism: Screen confirmed cytotoxic compounds against a specific molecular target. Given the prevalence of nicotinonitrile derivatives as kinase inhibitors, we will use an EGFR kinase assay.[2][4] The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is well-suited for this, offering a sensitive, bead-based, no-wash format to measure kinase activity.[9]
-
Assess Selectivity: Profile the most promising hits against other related kinases (e.g., Src, Abl) and in a non-cancerous cell line to identify compounds with a desirable therapeutic window.
This tiered approach, visualized below, ensures that resources are focused on the most promising compounds, filtering out non-specific or undesirable hits at each stage.
Chapter 2: Detailed Experimental Protocols
Scientific integrity demands robust and reproducible protocols. The following sections provide detailed, step-by-step methodologies for the primary and secondary screening assays. These protocols are designed for execution in a 384-well microplate format, a standard for HTS to conserve reagents and compound quantities.[7]
Protocol 1: Primary Cytotoxicity Screen (CellTiter-Glo®)
This protocol is designed to assess the effect of the nicotinonitrile analogs on the viability of A549 lung cancer cells.
Materials:
-
A549 cells (ATCC® CCL-185™)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
384-well white, opaque-walled assay plates
-
Compound library plates (analogs dissolved in 100% DMSO)
-
CellTiter-Glo® 2.0 Assay Kit (Promega)
-
Acoustic liquid handler (e.g., Echo 525)
-
Multimode plate reader with luminescence detection
Procedure:
-
Cell Plating:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 20,000 cells/mL.
-
Dispense 25 µL of the cell suspension (500 cells) into each well of the 384-well assay plates.
-
Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Using an acoustic liquid handler, transfer 25 nL of compound solution from the library plates to the assay plates. This results in a final compound concentration of 10 µM with 0.1% DMSO.
-
Controls: Designate columns for controls:
-
Negative Control: 25 nL of 100% DMSO (vehicle).
-
Positive Control: 25 nL of a known cytotoxic agent (e.g., 10 µM Staurosporine).
-
-
-
Incubation:
-
Incubate the assay plates for 72 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the assay plates and the CellTiter-Glo® 2.0 Reagent to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® 2.0 Reagent to each well.
-
Place plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Protocol 2: Secondary EGFR Kinase Inhibition Screen (AlphaScreen®)
This biochemical assay measures the direct inhibition of EGFR kinase activity by the hit compounds from the primary screen.
Principle of the Assay: The assay quantifies the phosphorylation of a biotinylated peptide substrate by the EGFR kinase. A streptavidin-coated Donor bead binds the biotinylated substrate, and an anti-phosphotyrosine antibody conjugated to an Acceptor bead recognizes the phosphorylated substrate. When phosphorylation occurs, the Donor and Acceptor beads are brought into close proximity. Excitation of the Donor bead at 680 nm generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor will prevent substrate phosphorylation, thus reducing the signal.[9]
Materials:
-
Recombinant human EGFR kinase domain
-
Biotinylated poly-GT peptide substrate
-
ATP
-
AlphaScreen® Streptavidin Donor Beads (PerkinElmer)
-
AlphaScreen® p-Tyr-100 (P-Tyr-100) Acceptor Beads (PerkinElmer)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well white ProxiPlates (PerkinElmer)
-
Compound plates (dose-response format)
-
Multimode plate reader with AlphaScreen detection capabilities
Procedure:
-
Prepare Reagents:
-
Dilute EGFR kinase, biotin-poly-GT substrate, and ATP to desired concentrations in kinase buffer. The optimal concentrations should be determined during assay development (typically at the Km for ATP).
-
-
Kinase Reaction:
-
Dispense 5 µL of compound solution (or DMSO for controls) into the wells of a 384-well plate.
-
Add 5 µL of EGFR kinase solution to all wells.
-
To initiate the reaction, add 5 µL of a solution containing both biotin-poly-GT substrate and ATP.
-
Controls:
-
Negative Control (0% inhibition): DMSO instead of compound.
-
Positive Control (100% inhibition): A known potent EGFR inhibitor (e.g., Gefitinib) or no enzyme.
-
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mix containing Streptavidin Donor beads and p-Tyr-100 Acceptor beads in an appropriate buffer.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Read Plate:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Chapter 3: Data Analysis and Hit Identification
Rigorous data analysis is essential to confidently identify true hits while minimizing false positives and negatives. The process involves data normalization, quality control assessment, and the application of statistical thresholds to define a "hit".[1]
Quality Control (QC)
For each assay plate, the quality and robustness of the screen are assessed using the Z'-factor. This metric considers the separation between the positive and negative controls.
-
Z'-factor Formula: 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Acceptance Criterion: A Z'-factor > 0.5 is considered excellent and indicates a robust assay suitable for HTS.
| Parameter | Description | Acceptable Range |
| Signal to Background (S/B) | Ratio of the mean negative control signal to the mean positive control signal. | > 5 |
| Coefficient of Variation (%CV) | (Standard Deviation / Mean) * 100, for both positive and negative controls. | < 15% |
| Z'-factor | A measure of assay robustness and dynamic range. | > 0.5 |
Hit Identification
Primary Screen: A "hit" is defined as a compound that causes a statistically significant decrease in cell viability compared to the neutral (DMSO) controls. A common method is to use a threshold based on the mean and standard deviation (SD) of the DMSO controls on each plate.
-
Hit Threshold: A compound is flagged as a hit if its activity is greater than 3 standard deviations from the mean of the negative controls (i.e., % Inhibition > 3 * SD_neg_controls).[1]
-
% Inhibition Calculation: 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
Secondary Screen & Dose-Response: Confirmed hits are tested in an 8-point dose-response format to determine their potency (IC₅₀). The raw data is plotted with compound concentration on the x-axis and % inhibition on the y-axis. A four-parameter logistic model is used to fit the curve and calculate the IC₅₀ value.
| Compound ID | Primary Screen (% Inhibition) | Confirmation Result | Cytotoxicity IC₅₀ (µM) | EGFR IC₅₀ (µM) |
| Analog-001 | 85.2 | Confirmed | 1.2 | 0.8 |
| Analog-002 | 78.9 | Confirmed | 3.5 | > 50 |
| Analog-003 | 55.1 | Not Confirmed | - | - |
| Analog-004 | 92.5 | Confirmed | 0.9 | 0.5 |
Hit Validation and Triage
The final step is to triage the hits based on a multiparametric assessment. A high-quality hit should meet several criteria:
-
Confirmed Activity: Reproducible activity in the primary assay.
-
Potency: An IC₅₀ value below a defined threshold (e.g., < 10 µM).
-
Mechanism of Action: Confirmed activity in the secondary (EGFR) assay for on-target hits.
-
Selectivity: Lower or no activity against counter-screen targets and normal cell lines.
-
Chemical Tractability: The chemical structure should be amenable to further synthetic modification for lead optimization.
Compounds that interfere with the assay technology (e.g., auto-fluorescent compounds or those that react with singlet oxygen in the AlphaScreen assay) should be flagged and eliminated. This can be done through specific interference assays.
Conclusion
This guide provides a detailed framework for the high-throughput screening of this compound analogs as potential anticancer agents. By employing a robust, tiered screening approach that combines a primary cell-based cytotoxicity assay with a secondary biochemical kinase assay, researchers can efficiently identify and validate potent and selective inhibitors. The protocols and data analysis workflows described herein are designed to ensure scientific rigor and provide a solid foundation for the discovery of novel therapeutic candidates from this promising chemical series.
References
-
Abdel-rahman, H. M., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 69, 646-653. Available from: [Link]
-
Gaspar, A., et al. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 565-576. Available from: [Link]
-
Kappe, C. O. (2004). Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold. Journal of Medicinal Chemistry, 47(27), 6764-6774. Available from: [Link]
-
El-Hashash, M. A., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1589-1598. Available from: [Link]
-
Gaspar, A., et al. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5). Available from: [Link]
-
ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. Available from: [Link]
-
Ibrahim, M. A., et al. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Russian Journal of General Chemistry, 94(2), 485-502. Available from: [Link]
-
ResearchGate. (n.d.). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Available from: [Link]
-
Altogen Labs. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Available from: [Link]
-
E-Hennawy, A., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(14), e126. Available from: [Link]
-
Mphahlele, M. J., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2248. Available from: [Link]
-
BMG LABTECH. (n.d.). Microplate Assays for High-Throughput Drug Screening in Cancer Research. Available from: [Link]
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Bentham Science. (n.d.). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Available from: [Link]
-
Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77-98. Available from: [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of High Throughput Screening, 2010(1), 3-12. Available from: [Link]
-
Wikipedia. (n.d.). Hit selection. Available from: [Link]
-
Eglen, R. M., & Reisine, T. (2011). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 5, 2-10. Available from: [Link]
-
Sadybekov, A. A., & Katritch, V. (2017). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Current Topics in Medicinal Chemistry, 17(14), 1589-1598. Available from: [Link]
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Available from: [Link]
-
Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available from: [Link]
-
ResearchGate. (n.d.). AlphaScreen (TM) kinase HTS platforms. Available from: [Link]
-
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Available from: [Link]
-
ResearchGate. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Available from: [Link]
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Available from: [Link]
-
Promega UK. (2021, April 21). CellTiter Glo® 2 0 Cell Viability Assay [Video]. YouTube. Available from: [Link]
Sources
- 1. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
Synthetic Strategies for Functionalized 2-Mercaptonicotinonitriles: A Guide for Researchers
Introduction: The Versatility of the 2-Mercaptonicotinonitrile Scaffold
The functionalized 2-mercaptonicotinonitrile core, characterized by a pyridine ring bearing a mercapto group at the 2-position and a nitrile at the 3-position, represents a privileged scaffold in medicinal chemistry and materials science. This structural motif is a key building block for a diverse array of fused heterocyclic systems, such as thieno[2,3-b]pyridines, which exhibit a wide range of biological activities. Notably, derivatives of this scaffold have shown promise as potent kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][2][3][4] The strategic placement of reactive functional groups—the nucleophilic thiol, the electrophilic nitrile, and the pyridine ring itself—offers a versatile platform for molecular elaboration and the generation of compound libraries for drug discovery and development.
This technical guide provides a comprehensive overview of the primary synthetic routes to access functionalized 2-mercaptonicotinonitriles. We will delve into both multi-step and one-pot multicomponent strategies, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The causality behind experimental choices will be explained, ensuring that the described protocols are not just a series of steps, but a self-validating system for achieving the desired chemical transformations.
Part 1: Multi-Step Synthesis via 2-Halonicotinonitrile Intermediates
A reliable and well-established route to 2-mercaptonicotinonitriles involves a two-step sequence: the synthesis of a 2-halonicotinonitrile precursor, followed by nucleophilic substitution with a sulfur source. This approach offers good control over the introduction of substituents on the pyridine ring.
Synthesis of the 2-Chloronicotinonitrile Precursor
The synthesis of 2-chloronicotinonitrile is a critical first step. A common and effective method involves the treatment of nicotinamide-1-oxide with a mixture of phosphorus pentachloride and phosphorus oxychloride.
Experimental Protocol: Synthesis of 2-Chloronicotinonitrile
-
Materials: Nicotinamide-1-oxide, Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃), Anhydrous ether, Anhydrous sodium carbonate.
-
Procedure:
-
In a round-bottomed flask, thoroughly mix nicotinamide-1-oxide (0.62 mol) and phosphorus pentachloride (0.86 mol). (Caution: This should be performed in a well-ventilated fume hood as irritating fumes are produced).
-
Slowly add phosphorus oxychloride (243 mL) with shaking.
-
Attach a reflux condenser and heat the mixture in an oil bath preheated to 60–70 °C.
-
Once the initial vigorous reaction subsides (approximately 5 minutes), increase the temperature to 115–120 °C and continue heating under reflux for 1.5 hours.
-
After cooling, distill off the excess phosphorus oxychloride under reduced pressure.
-
The crude product is then purified by Soxhlet extraction with anhydrous ether over a layer of anhydrous sodium carbonate.
-
Evaporation of the ethereal solution yields 2-chloronicotinonitrile as a white solid.
-
Causality of Experimental Choices:
-
Phosphorus pentachloride and oxychloride: This combination is a powerful chlorinating and dehydrating agent, essential for the conversion of the N-oxide to the 2-chloro derivative and the amide to the nitrile.
-
Controlled temperature: The initial reaction is highly exothermic. Controlling the temperature prevents side reactions and ensures a higher yield of the desired product.
-
Soxhlet extraction: This continuous extraction method is efficient for separating the product from inorganic byproducts. The use of anhydrous sodium carbonate neutralizes any remaining acidic impurities.
Conversion of 2-Chloronicotinonitrile to 2-Mercaptonicotinonitrile
The 2-chloro substituent is an excellent leaving group, readily displaced by a sulfur nucleophile. A common method employs sodium sulfide or thiourea followed by hydrolysis.
Experimental Protocol: Synthesis of 2-Mercaptonicotinonitrile from 2-Chloronicotinonitrile
-
Materials: 2-Chloronicotinonitrile, Sodium sulfide nonahydrate (Na₂S·9H₂O) or Thiourea, Ethanol, Water, Hydrochloric acid.
-
Procedure using Sodium Sulfide:
-
Dissolve 2-chloronicotinonitrile (1 mmol) in ethanol (10 mL).
-
Add a solution of sodium sulfide nonahydrate (1.2 mmol) in water (5 mL).
-
Reflux the mixture for 2-3 hours.
-
After cooling, acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2-mercaptonicotinonitrile.
-
-
Procedure using Thiourea:
-
React 2-chloronicotinonitrile (1 mmol) with thiourea (1.1 mmol) in ethanol under reflux for 4-6 hours.
-
Cool the reaction mixture and add an aqueous solution of sodium hydroxide to hydrolyze the intermediate isothiouronium salt.
-
Acidify the solution with hydrochloric acid to precipitate the 2-mercaptonicotinonitrile.
-
Collect the product by filtration, wash with water, and dry.
-
Causality of Experimental Choices:
-
Sodium Sulfide/Thiourea: These are effective and readily available sulfur nucleophiles. Thiourea is often preferred for its ease of handling and the formation of a stable intermediate.
-
Acidification: The product exists as a thiolate salt in the basic reaction medium. Acidification is necessary to protonate the thiolate and precipitate the neutral 2-mercaptopyridine tautomer.
Part 2: One-Pot Multicomponent Syntheses
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single synthetic operation. Several MCRs have been developed for the synthesis of functionalized pyridines and can be adapted for the preparation of 2-mercaptonicotinonitriles.
Synthesis from Chalcones, Malononitrile, and a Sulfur Source
A versatile one-pot synthesis of highly substituted 2-mercaptonicotinonitriles involves the reaction of a chalcone (1,3-diaryl-2-propen-1-one), malononitrile, and elemental sulfur or a thioamide.
Experimental Protocol: One-Pot Synthesis of 4,6-Diaryl-2-mercaptonicotinonitrile
-
Materials: Substituted acetophenone, Substituted benzaldehyde, Malononitrile, Elemental sulfur, Morpholine or piperidine, Ethanol.
-
Procedure:
-
In a round-bottomed flask, dissolve the substituted acetophenone (1 mmol) and substituted benzaldehyde (1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of a base (e.g., 10% alcoholic NaOH) and stir at room temperature to form the chalcone in situ.[5]
-
To this mixture, add malononitrile (1 mmol) and elemental sulfur (1.2 mmol).
-
Add a catalytic amount of morpholine or piperidine and reflux the mixture for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 4,6-diaryl-2-mercaptonicotinonitrile.
-
Causality of Experimental Choices:
-
In situ Chalcone Formation: The initial Claisen-Schmidt condensation to form the chalcone is a well-established reaction. Performing it in the same pot as the subsequent cyclization improves efficiency.
-
Malononitrile: This active methylene compound provides two carbon atoms and the nitrile group to the pyridine ring.
-
Elemental Sulfur and Base: The base catalyzes both the initial condensations and the incorporation of sulfur into the ring system. Elemental sulfur acts as the sulfur source for the formation of the mercapto group.
-
Reflux: The elevated temperature is necessary to drive the multi-step reaction to completion.
Visualization of the Multicomponent Reaction Workflow
Caption: Workflow for the one-pot synthesis of 2-mercaptonicotinonitriles.
Thorpe-Ziegler Cyclization Approach
The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, can be a powerful tool for constructing the pyridine ring of 2-mercaptonicotinonitriles. This method is particularly useful for preparing thieno[2,3-b]pyridines, which are direct derivatives of the target scaffold.
Conceptual Framework:
The synthesis of 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives, which can be prepared from 2-mercapto-4-methoxypyridine-3-carbonitrile, can undergo an intramolecular Thorpe-Ziegler cyclization to yield the corresponding thieno[2,3-b]pyridines.[2] This highlights the utility of the 2-mercaptonicotinonitrile scaffold as a precursor for more complex heterocyclic systems.
Visualization of the Thorpe-Ziegler Cyclization
Caption: Conceptual pathway of Thorpe-Ziegler cyclization.
Part 3: Functionalization of the 2-Mercaptonicotinonitrile Core
The synthesized 2-mercaptonicotinonitrile serves as a versatile platform for further functionalization. The sulfur atom is a key site for modification, allowing for the introduction of a wide range of substituents.
S-Alkylation and S-Acylation
The mercapto group can be readily alkylated or acylated to introduce various side chains, which can modulate the biological activity and physicochemical properties of the molecule.
Experimental Protocol: S-Alkylation of 2-Mercapto-4,6-dimethylnicotinonitrile
-
Materials: 2-Mercapto-4,6-dimethylnicotinonitrile, Alkyl halide (e.g., methyl iodide, ethyl bromoacetate), Sodium ethoxide or potassium carbonate, Ethanol or DMF.
-
Procedure:
-
Suspend 2-mercapto-4,6-dimethylnicotinonitrile (1 mmol) in ethanol (15 mL).
-
Add a base such as sodium ethoxide (1.1 mmol) or potassium carbonate (1.5 mmol) and stir for 15-20 minutes at room temperature to form the thiolate.
-
Add the alkyl halide (1.1 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into cold water to precipitate the S-alkylated product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent.
-
Causality of Experimental Choices:
-
Base: The base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion, which readily reacts with the electrophilic alkyl halide.
-
Solvent: Ethanol or DMF are common solvents that effectively dissolve the reactants and facilitate the reaction.
Part 4: Applications in Drug Discovery
Functionalized 2-mercaptonicotinonitriles and their derivatives are of significant interest to drug development professionals due to their wide range of biological activities.
Table 1: Biological Activities of 2-Mercaptonicotinonitrile Derivatives
| Derivative Class | Biological Activity | Target Examples | Reference(s) |
| Pyridothienopyrimidines | Kinase Inhibition (Anticancer) | PIM-1 Kinase | [1][3] |
| Substituted Pyridines | Kinase Inhibition (Autoimmune Diseases) | Tyrosine Kinase 2 (TYK2) | [6] |
| Thieno[2,3-b]pyridines | Kinase Inhibition (Anticancer) | Tropomyosin receptor kinases (TRKs) | [7] |
| 2-Thiopyridine Derivatives | Antimicrobial, Tuberculostatic | Bacterial cell wall synthesis | [2] |
The pyridine and thieno[2,3-b]pyridine scaffolds derived from 2-mercaptonicotinonitriles have been extensively explored as inhibitors of various protein kinases.[1][4] For instance, a series of pyridine and thieno[2,3-b]pyridine derivatives have been designed and synthesized as potent anticancer PIM-1 kinase inhibitors.[1] Similarly, substituted pyridine derivatives have been investigated as selective inhibitors of Tyrosine Kinase 2 (TYK2) for the treatment of autoimmune diseases.[6] The ability to readily functionalize the 2-mercaptonicotinonitrile core allows for the fine-tuning of inhibitor potency and selectivity.
Conclusion
The synthetic routes to functionalized 2-mercaptonicotinonitriles presented herein provide a robust toolkit for researchers in organic synthesis and drug discovery. The choice between a multi-step approach via a 2-halonicotinonitrile intermediate and a one-pot multicomponent reaction will depend on the desired substitution pattern and the availability of starting materials. The subsequent functionalization of the 2-mercapto group offers a straightforward strategy for generating diverse libraries of compounds for biological screening. The proven utility of this scaffold in the development of kinase inhibitors and other therapeutic agents underscores its importance and potential for future drug development endeavors.
References
- Al-Ghorbani, M., et al. (2018). Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. Bioorganic Chemistry, 80, 674-692.
- Wang, X., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Journal of Chemistry, 2022, 1-8.
- Kowalska, T., et al. (2008).
- Ghorab, M. M., et al. (2020). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Medicinal Chemistry Research, 29(1), 133-144.
- Cee, V. J., et al. (2009). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 19(10), 2869-2872.
- Gewald, K. (2008). Gewald reaction and apply in drug synthesis. Chinese Journal of Pharmaceuticals, 39(11), 869-872.
- Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1757-1765.
- Hassan, A. S. (2014). Synthesis of Heterocycles via 2-Thioxo-1,2-dihydropyridine-3-carbonitrile Derivative. Journal of Heterocyclic Chemistry, 51(S1), E21-E29.
- Al-Omair, M. A., et al. (2020). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Journal of Taibah University for Science, 14(1), 1028-1038.
- Manjunatha, K. S., et al. (2013). Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 775-779.
- Gewald, K. (1966). The Gewald aminothiophene synthesis. Angewandte Chemie International Edition in English, 5(6), 573-573.
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
- Patel, R. P., et al. (2020). Synthesis and Antioxidant activity of novel 2-Mercapto Pyrimidine Derivatives. Research Journal of Pharmacy and Technology, 13(3), 1224-1226.
- Al-Mousawi, S. M., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Results in Chemistry, 5, 100829.
- Dömling, A. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.
- Wzgarda-Raj, K., et al. (2022). Co-crystal synthesis of 2- and 4-mercaptopyridines with thiourea and its analogue, trithiocyanuric acid. CrystEngComm, 24(29), 5340-5347.
- Douglas, J., et al. (2023). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur.
- Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1802.
- Li, Z., et al. (2021). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 26(16), 4991.
- Dyachenko, V. D., et al. (2018). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Russian Journal of General Chemistry, 88(6), 1217-1226.
- Wzgarda-Raj, K., et al. (2022). Co-crystal synthesis of 2- and 4-mercaptopyridines with thiourea and its analogue, trithiocyanuric acid. CrystEngComm, 24(29), 5340-5347.
- Ghorbani-Vaghei, R., et al. (2023). Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under optimum conditions. Applied Organometallic Chemistry, 37(1), e6913.
- Franchini, C., et al. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie, 342(10), 605-613.
- Mironov, M. A., et al. (2022). Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. Molecules, 27(15), 4994.
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Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]
- Jiang, H. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Chemistry, 21(23), 2338-2351.
- El-Shehry, M. F., et al. (2015). A Convenient access to Functionalized 1,3,4-Thiadiazole, Thiazole, Thiophene, Thieno[2,3-d]pyrimidine, Pyrimidine, and Thiazolo[3,2-a]pyrimidine Derivatives. Journal of Chemistry, 2015, 1-10.
- Shestopalov, A. M., et al. (2013). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Journal of Heterocyclic Chemistry, 50(S1), E18-E27.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile
Welcome to the technical support guide for the synthesis of 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and systematically improve your reaction yield and product purity.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively approached via a multicomponent reaction analogous to the Gewald aminothiophene synthesis, which has been adapted for the creation of substituted pyridines.[1][2] This one-pot reaction typically involves the condensation of a ketone, an activated nitrile, and elemental sulfur, facilitated by a base.
For this specific target molecule, the key starting materials are:
-
Ketone: 4,4-Difluoro-2-butanone (provides the C4-methyl and C6-difluoromethyl groups)
-
Activated Nitrile: Malononitrile (provides the C3-nitrile and C2-amino precursor)
-
Sulfur Source: Elemental sulfur (S₈)
The reaction proceeds through an initial Knoevenagel condensation, followed by Michael addition of sulfur, cyclization, and tautomerization to yield the desired 2-mercaptopyridine derivative.[1]
Caption: Plausible reaction pathway for the synthesis.
Troubleshooting Guide: Question & Answer Format
This section addresses specific experimental issues in a direct Q&A format, providing both the underlying cause and actionable solutions.
Q1: My reaction yield is consistently low (< 40%). What are the primary factors to investigate?
A low yield is the most common issue and can stem from several sources. A systematic approach is required to identify the bottleneck.
-
Cause 1: Inefficient Knoevenagel Condensation. The initial condensation between 4,4-difluoro-2-butanone and malononitrile to form the α,β-unsaturated nitrile intermediate is a critical, equilibrium-driven step.[1] If this intermediate does not form in high concentration, the subsequent steps cannot proceed efficiently.
-
Solution:
-
Water Removal: This condensation produces water, which can shift the equilibrium back to the starting materials. Consider using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene, though less common for this reaction type). Alternatively, adding a dehydrating agent like anhydrous MgSO₄ can be effective.
-
Base Optimization: The choice and amount of base are crucial. A weak base like morpholine or triethylamine is typically used to catalyze the reaction without promoting side reactions.[3] See the "Key Parameter Optimization" table below for guidance.
-
-
-
Cause 2: Poor Sulfur Reactivity or Addition. Elemental sulfur (S₈) must be activated and added to the intermediate. Its poor solubility can be a limiting factor.
-
Solution:
-
Use Finely Powdered Sulfur: Ensure the elemental sulfur is a fine, dry powder to maximize surface area and improve dispersion in the reaction mixture.[3]
-
Solvent Choice: Solvents like N,N-Dimethylformamide (DMF) or ethanol can improve the solubility of reactants and intermediates.[3] DMF is often a good choice but can be difficult to remove during workup. Ethanol is a greener and often effective alternative.[4]
-
-
-
Cause 3: Side Reactions. Several side reactions can consume starting materials or the desired product.
-
Thorpe-Ziegler Dimerization: Malononitrile can self-condense under strongly basic conditions. Using a milder base (e.g., morpholine instead of sodium ethoxide) and controlled temperature can minimize this.[5]
-
Oxidation: The final 2-mercapto product can be oxidized to the corresponding disulfide, especially during workup if exposed to air for extended periods.[6]
-
Solution:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Controlled Workup: After the reaction is complete, cool the mixture promptly and proceed with acidification and extraction without delay.
-
-
Caption: A logical workflow for troubleshooting low reaction yields.
Q2: My final product is impure. I see a persistent, less polar spot on my TLC plate. What could it be?
An impurity that is less polar than your thiol-containing product is often the disulfide.
-
Cause: The 2-mercapto group (-SH) is susceptible to oxidation, forming a disulfide bridge (S-S) between two molecules of your product. This dimerization results in a larger, less polar molecule that will have a higher R_f value on a normal-phase TLC plate. This can happen during the reaction but is most common during aerobic workup or purification.[6]
-
Identification:
-
LC-MS: The impurity should have a mass corresponding to (2 × M - 2), where M is the mass of your desired product.
-
¹H NMR: The characteristic singlet for the -SH proton will be absent in the disulfide spectrum.
-
-
Solution:
-
Prevention: As mentioned, perform the reaction and workup under an inert atmosphere.
-
Reduction during Workup: If disulfide formation is unavoidable, it can be cleaved back to the thiol. During the workup, after extraction, the organic layer can be washed with a mild reducing agent solution, such as aqueous sodium bisulfite (NaHSO₃) or dithiothreitol (DTT), followed by a water wash to remove the reducing agent.
-
Purification: While flash chromatography can separate the disulfide, preventing its formation is more efficient. If chromatography is necessary, consider de-gassing your solvents to minimize on-column oxidation.[7]
-
Q3: The reaction stalls and does not proceed to completion, even after extended reaction times. What should I investigate?
A stalled reaction often points to a catalytic or reagent issue.
-
Cause 1: Base Deactivation/Stoichiometry. Although the amine base is catalytic, it can be consumed by acidic impurities in the starting materials or solvents. The difluoromethyl group can also influence the acidity of nearby protons, potentially leading to unexpected base consumption.
-
Solution: Ensure all reagents and solvents are pure and dry. Consider increasing the catalyst loading slightly (e.g., from 10 mol% to 15-20 mol%).
-
-
Cause 2: Insufficient Temperature. Multicomponent reactions often require a specific activation energy to proceed at a reasonable rate.
-
Solution: While excessive heat can promote side reactions, a stalled reaction may benefit from a modest increase in temperature. If running at 50°C, try increasing to 60-70°C and monitor by TLC. Microwave irradiation has also been shown to be beneficial for Gewald reactions, often reducing reaction times and increasing yields.[1][8]
-
Key Parameter Optimization
To systematically improve your yield, consider optimizing the following parameters. It is recommended to vary one parameter at a time to understand its specific effect.
| Parameter | Variable | Recommended Range | Rationale & Key Considerations |
| Base Catalyst | Morpholine | 0.1 - 0.3 equivalents | Often the best choice; mild and effective.[3] |
| Triethylamine | 0.1 - 0.3 equivalents | Stronger base, may accelerate the reaction but can also increase side products. | |
| Piperidine | 0.1 - 0.3 equivalents | Very effective catalyst for Knoevenagel condensation but may promote side reactions.[4] | |
| Solvent | Ethanol | Reflux | Good general-purpose solvent, environmentally friendly.[4] |
| Methanol | Reflux | Similar to ethanol, may offer different solubility profiles. | |
| DMF | 50 - 80 °C | Excellent solvent for dissolving sulfur and intermediates, but requires careful removal.[3] | |
| Temperature | Thermal | 50 °C to Reflux | Balance reaction rate against thermal decomposition and side reactions. |
| Microwave | 80 - 120 °C | Can significantly reduce reaction times and improve yields.[1] Monitor pressure carefully. | |
| Stoichiometry | Sulfur (S₈) | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
Experimental Protocol: Optimized Synthesis
This protocol provides a robust starting point for the synthesis.
Materials:
-
4,4-Difluoro-2-butanone (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental Sulfur (finely powdered, 1.1 equiv)
-
Morpholine (0.2 equiv)
-
Ethanol (anhydrous, ~0.5 M concentration)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,4-difluoro-2-butanone (1.0 equiv), malononitrile (1.0 equiv), and elemental sulfur (1.1 equiv) in anhydrous ethanol.
-
Inert Atmosphere: Flush the flask with nitrogen or argon for 5-10 minutes.
-
Catalyst Addition: Add morpholine (0.2 equiv) via syringe.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The starting materials should be consumed, and a new, UV-active spot corresponding to the product should appear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-water.
-
Acidify with 1 M HCl until the pH is ~2-3. A solid precipitate should form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
If no solid forms, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
If necessary, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent (e.g., ethanol/water mixture) may yield a pure product.
-
Frequently Asked Questions (FAQs)
-
Q: Can I use a different activated nitrile instead of malononitrile?
-
A: Yes, other activated nitriles like ethyl cyanoacetate or cyanoacetamide can be used. However, this will change the substituent at the C2-position. For example, using ethyl cyanoacetate would lead to a 2-amino-3-carbethoxy-pyridine derivative after cyclization, not the 2-mercapto target.[3]
-
-
Q: Is the 2-mercapto product expected to exist in its thiol or thione tautomeric form?
-
A: In the solid state and in solution, 2-mercaptopyridines (also known as pyridine-2-thiones) predominantly exist in the thione tautomeric form (C=S).[9] This is important for characterization, as the ¹H NMR will show an N-H proton rather than an S-H proton.
-
-
Q: Why is a difluoromethyl group synthetically interesting?
-
A: The difluoromethyl group (CHF₂) is a valuable functional group in medicinal chemistry. It is often used as a bioisostere for a hydroxyl (-OH) or thiol (-SH) group, as it can act as a hydrogen bond donor. It can also improve metabolic stability and modulate the lipophilicity and pKa of a molecule.[10]
-
-
Q: What are the key safety precautions for this reaction?
-
A: Malononitrile is toxic and should be handled with gloves in a well-ventilated fume hood. The reaction may evolve hydrogen sulfide (H₂S), a toxic gas with a rotten egg smell, especially during acidic workup. Ensure the workup is also performed in a fume hood. Standard personal protective equipment (lab coat, safety glasses) is mandatory.
-
References
-
ExSyn Corp. (2024). In focus: 2-Mercaptopyridine.
-
Creative Biolabs. (n.d.). Summary and Comparison of IgM Antibody Purification Methods.
-
Tofflon Life Science. (n.d.). Plasmid Purification Resins-Affinity Chromatography Resins.
-
Dotsenko, V. V., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate.
-
Wikipedia. (n.d.). Gewald reaction.
-
Porath, J., et al. (1995). Salt-independent binding of antibodies from human serum to thiophilic heterocyclic ligands. Biotechnology and Applied Biochemistry.
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Wikipedia. (n.d.). 2-Mercaptopyridine.
-
Chen, J., et al. (2013). Reaction optimization studies of the modified Gewald reaction. ResearchGate.
-
PubChem. (n.d.). 2-Mercapto-4,6-dimethylnicotinonitrile.
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
-
Organic Syntheses. (n.d.). Nicotinonitrile.
-
Dadwal, P., et al. (2019). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules.
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate.
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J&K Scientific LLC. (n.d.). Gewald Reaction.
-
Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
-
Patil, S. A., et al. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica.
-
Wikipedia. (n.d.). Nicotinonitrile.
-
ResearchGate. (2022). A Review on The Chemistry of Nicotinonitriles and Their applications.
-
Patel, V. N., et al. (2013). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate.
-
Kassab, A. F., et al. (2011). Synthesis of nicotinonitrile derivatives and study of their photophysical properties. Tetrahedron.
-
Chapman, K. T., & Hu, E. (2001). Gewald aminothiophene synthesis. ResearchGate.
-
El-Ghanam, A. M. (2005). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate.
-
Szymańska, A., et al. (2023). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules.
-
Ghorbani-Vaghei, R., et al. (2021). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. Organic Chemistry Research.
-
Al-Warhi, T., et al. (2022). Insight on Mercapto-Coumarins: Synthesis and Reactivity. Molecules.
-
Al-Masoudi, N. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules.
-
Farmer, P. B., et al. (1981). Synthesis and antitumor activity of 6-trifluoromethylcyclophosphamide and related compounds. Journal of Medicinal Chemistry.
-
Jones, S. D., et al. (2020). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. ChemRxiv.
-
Patel, D. J., et al. (2013). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. ResearchGate.
Sources
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- 9. exsyncorp.com [exsyncorp.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Nicotinonitrile Synthesis
Welcome to the comprehensive technical support guide for the synthesis of nicotinonitrile (3-cyanopyridine). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of nicotinonitrile synthesis. Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction to Nicotinonitrile Synthesis
Nicotinonitrile is a critical building block in the pharmaceutical and agrochemical industries, serving as a key precursor for the synthesis of nicotinic acid (Niacin, Vitamin B3) and other valuable compounds. The optimization of its synthesis is paramount for efficient and cost-effective production. This guide will delve into the most common synthetic routes, addressing the specific challenges you may encounter and providing actionable solutions.
Frequently Asked Questions (FAQs)
This section addresses common overarching questions related to nicotinonitrile synthesis.
Q1: What are the primary industrial methods for synthesizing nicotinonitrile?
A1: The three main industrial routes to nicotinonitrile are:
-
Ammoxidation of 3-methylpyridine (3-picoline): This is the most common and economically viable large-scale method. It involves the vapor-phase reaction of 3-methylpyridine with ammonia and oxygen over a heterogeneous catalyst.[1][2]
-
Dehydration of nicotinamide: A classical laboratory and industrial method that involves the removal of a water molecule from nicotinamide using a strong dehydrating agent.
-
Cyanation of 3-halopyridines (e.g., Rosenmund-von Braun reaction): This method involves the substitution of a halogen atom on the pyridine ring with a cyanide group, typically using a copper(I) cyanide reagent.[3][4]
Q2: I'm experiencing a significantly lower yield than reported in the literature. What are the general factors I should investigate first?
A2: Low yields can stem from a variety of factors, irrespective of the specific synthetic route. A systematic approach to troubleshooting is crucial. Consider the following:
-
Purity of Starting Materials: Ensure the purity of your 3-methylpyridine, nicotinamide, or 3-halopyridine. Impurities can interfere with the reaction or poison the catalyst.
-
Solvent Quality: If your reaction is solvent-based, ensure it is anhydrous and of the appropriate grade. Residual water can be particularly detrimental in dehydration and some cyanation reactions.
-
Reaction Temperature: Precise temperature control is critical. Deviations can lead to side reactions, decomposition of products, or reduced catalyst activity.
-
Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or HPLC to determine the optimal reaction time. Both incomplete and prolonged reaction times can lead to lower yields of the desired product.
-
Atmosphere: For air- or moisture-sensitive reactions, ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the process.
Q3: What are the most common impurities I might encounter in my nicotinonitrile product?
A3: The impurity profile will depend on the synthetic method used. Common impurities include:
-
From Ammoxidation: Unreacted 3-methylpyridine, pyridine, and various oxidation byproducts.
-
From Dehydration: Unreacted nicotinamide and potential byproducts from side reactions if the temperature is not well-controlled.
-
From Cyanation: Unreacted 3-halopyridine, and potentially other pyridine derivatives depending on the reaction conditions.
Q4: What analytical techniques are best for monitoring reaction progress and assessing final product purity?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography (GC): Excellent for monitoring the consumption of volatile starting materials like 3-methylpyridine and the formation of nicotinonitrile. When coupled with a mass spectrometer (GC-MS), it is a powerful tool for identifying byproducts.[5]
-
High-Performance Liquid Chromatography (HPLC): Ideal for analyzing less volatile compounds like nicotinamide and for quantifying the purity of the final nicotinonitrile product.[6][7][8][9][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying the presence of the nitrile functional group (C≡N stretch typically around 2230 cm⁻¹) and the disappearance of the amide group from the starting material in dehydration reactions.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the product and characterize any impurities.
Troubleshooting Guide 1: Ammoxidation of 3-Methylpyridine
The vapor-phase ammoxidation of 3-methylpyridine is a highly efficient industrial process but requires careful control of reaction parameters to maintain catalyst activity and selectivity.
Q1: My nicotinonitrile yield is decreasing over time, and I suspect catalyst deactivation. What are the common causes and how can I address this?
A1: Catalyst deactivation is a primary concern in continuous ammoxidation processes. The most common culprits are:
-
Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites.
-
Visual Indicators: A noticeable darkening of the catalyst bed.
-
Solution:
-
Optimization of Reaction Temperature: Avoid excessively high temperatures, which can promote coke formation. The optimal temperature is a balance between reaction rate and catalyst stability.[14]
-
Feed Composition: Ensure the correct molar ratio of reactants (3-methylpyridine:ammonia:air). An excess of hydrocarbon can lead to increased coking.
-
Catalyst Regeneration: Deactivated catalysts can often be regenerated.
-
-
-
Sintering: High reaction temperatures can cause the catalyst support or active metal particles to agglomerate, leading to a loss of active surface area.[15]
-
Diagnostic: Characterize the spent catalyst using techniques like BET surface area analysis and compare it to the fresh catalyst.
-
Prevention: Operate within the recommended temperature range for your specific catalyst. The calcination temperature during catalyst preparation also plays a crucial role in its thermal stability.[15][16][17][18][19]
-
-
Poisoning: Impurities in the feed stream (e.g., sulfur compounds) can irreversibly bind to active sites.
-
Prevention: Ensure high purity of all reactants.
-
Catalyst Regeneration Workflow
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Caption: Troubleshooting workflow for catalyst deactivation.
Step-by-Step Catalyst Regeneration Protocol (V₂O₅-based catalysts):
-
Shutdown and Purge: Safely shut down the reactor and purge the system with an inert gas (e.g., nitrogen) to remove any residual reactants.
-
Controlled Oxidation: Gradually introduce a stream of air or a diluted oxygen/nitrogen mixture into the reactor.
-
Temperature Ramp: Slowly increase the temperature to a specific regeneration temperature (typically in the range of 450-550°C). The exact temperature will depend on the specific catalyst formulation and the nature of the deactivation.[20][21][22] This controlled heating burns off carbonaceous deposits.
-
Hold and Monitor: Maintain the regeneration temperature for a set period (e.g., 1-4 hours), monitoring the off-gas for CO₂ to determine the completion of coke burnout.
-
Cool Down: Once regeneration is complete, cool the catalyst bed under an inert atmosphere before reintroducing the reactants.
Q2: I'm observing a low selectivity towards nicotinonitrile, with significant formation of byproducts. How can I improve this?
A2: Low selectivity is often due to suboptimal reaction conditions or catalyst properties.
-
Temperature Control: Over-oxidation can occur at excessively high temperatures, leading to the formation of carbon oxides and pyridine. Conversely, at temperatures that are too low, the conversion of 3-methylpyridine may be incomplete. A temperature profile that is carefully optimized is crucial.[14]
-
Catalyst Composition: The choice of catalyst support and promoters significantly influences selectivity. For instance, TiO₂ (anatase) is a common support for V₂O₅, and the interaction between them is critical for catalytic performance.[23][24] The addition of promoters like MoO₃ can also enhance selectivity.[25]
-
Reactant Ratios: The molar feed ratio of ammonia to 3-methylpyridine is a key parameter. Insufficient ammonia can lead to the formation of oxidation products rather than the desired nitrile.
Table 1: Typical Reaction Conditions for Ammoxidation of 3-Methylpyridine
| Catalyst System | Temperature (°C) | 3-Picoline:NH₃:Air Molar Ratio | 3-Picoline Conversion (%) | Nicotinonitrile Yield (%) | Reference |
| V₂O₅/TiO₂ | 365-370 | 1:1.5-1.8:(O₂ 2.5-3.0) | >95 | >90 | [26] |
| V₂O₅-MoO₃/γ-Al₂O₃ | 365 | - | - | 76 | [25] |
Troubleshooting Guide 2: Dehydration of Nicotinamide
The dehydration of nicotinamide is a more direct route but requires careful handling of potent dehydrating agents and precise temperature control to avoid side reactions.
Q1: The reaction with phosphorus pentoxide (P₄O₁₀) is very vigorous and difficult to control, often resulting in a dark, tarry residue and low yield. How can I manage this?
A1: The reaction between nicotinamide and P₄O₁₀ is highly exothermic.[24] Uncontrolled, this can lead to charring and polymerization.
-
Gradual Addition and Mixing: Do not mix the full amounts of reactants at once. A good practice is to thoroughly mix powdered nicotinamide and P₄O₁₀ before gently heating.[27]
-
Temperature Control: Apply heat gradually and ensure efficient heat dissipation. Using a sand bath or a well-controlled heating mantle is recommended.
-
Visual Cues:
-
Successful Reaction: The mixture will melt and then vigorously boil as the nicotinonitrile distills. The distillate should be a colorless to light-yellow solid upon cooling.
-
Side Reactions: The formation of a dark red to black, tarry residue in the reaction flask indicates overheating and decomposition. If this occurs, immediately reduce the heat.
-
Q2: My reaction seems to be incomplete, and I'm recovering a significant amount of unreacted nicotinamide. What could be the issue?
A2: Incomplete conversion is a common problem in this synthesis.
-
Insufficient Dehydrating Agent: Ensure you are using a sufficient molar ratio of P₄O₁₀ to nicotinamide. While a 1:1 molar ratio is stoichiometric, a slight excess of the dehydrating agent may be necessary to drive the reaction to completion.
-
Moisture Contamination: Phosphorus pentoxide is extremely hygroscopic and will react readily with any moisture present, reducing its effectiveness. Ensure all glassware is oven-dried, and handle P₄O₁₀ in a dry environment (e.g., a glove box or under a stream of dry nitrogen).[11] The presence of water in the starting nicotinamide can also be an issue.
-
Inadequate Mixing: Ensure the nicotinamide and P₄O₁₀ are intimately mixed to maximize contact between the reactants.
Safety Protocol for Handling Phosphorus Pentoxide (P₄O₁₀)
Phosphorus pentoxide is a corrosive and highly reactive substance. Always handle it with extreme care in a well-ventilated fume hood.[28]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[28]
-
Handling: Avoid inhalation of the dust.[17] Keep the container tightly sealed when not in use.
-
Quenching: NEVER add water to P₄O₁₀. This will result in a violent exothermic reaction.[16] To safely neutralize the residue in the reaction flask, allow it to cool completely and then very slowly and carefully add crushed ice to the residue.[11]
Reaction Scheme: Dehydration of Nicotinamide
dot digraph "Dehydration_of_Nicotinamide" { graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=10, shape=none]; edge [fontname="Arial", fontsize=10];
}
Caption: Dehydration of nicotinamide to nicotinonitrile.
Troubleshooting Guide 3: Cyanation of 3-Halopyridines (Rosenmund-von Braun Reaction)
The Rosenmund-von Braun reaction is a versatile method for introducing a nitrile group onto an aromatic ring, but it often requires harsh conditions and can present purification challenges.[3]
Q1: The reaction requires a high temperature and a high-boiling polar aprotic solvent like DMF, which is difficult to remove during workup. Are there any alternatives?
A1: The high boiling point and polarity of solvents like DMF, DMAc, and NMP are often necessary to facilitate the reaction, but their removal can be problematic.
-
Solvent Alternatives:
-
Solvent Removal:
-
Azeotropic Distillation: If your product is stable, co-distillation with a solvent like toluene can sometimes aid in the removal of high-boiling solvents.
-
Aqueous Workup: Extensive washing with water during the workup can help to remove water-miscible solvents like DMF.
-
Q2: I'm struggling with the purification of my nicotinonitrile product. The crude product is a complex mixture. What are the best purification strategies?
A2: Purification after a Rosenmund-von Braun reaction can be challenging due to the use of excess copper cyanide and the high reaction temperatures which can generate byproducts.[3]
-
Workup Procedure:
-
Quenching: The reaction mixture is typically quenched with an aqueous solution of a complexing agent for copper, such as sodium cyanide or ammonia, to dissolve the copper salts.
-
Extraction: The nicotinonitrile is then extracted into an organic solvent.
-
-
Purification Techniques:
-
Distillation: If the nicotinonitrile is sufficiently volatile and thermally stable, vacuum distillation can be an effective purification method.
-
Crystallization: Recrystallization from a suitable solvent system can be used to purify solid nicotinonitrile.
-
Column Chromatography: For small-scale reactions or when distillation and crystallization are not effective, silica gel column chromatography can be employed.
-
Q3: The reaction is not proceeding to completion, even after prolonged heating. What factors could be limiting the conversion?
A3: Several factors can hinder the completion of a Rosenmund-von Braun reaction.
-
Reactivity of the Aryl Halide: The reactivity of the 3-halopyridine follows the order I > Br > Cl. If you are using a less reactive halide (e.g., 3-chloropyridine), more forcing conditions (higher temperature, longer reaction time) may be required.
-
Purity of Copper(I) Cyanide: The quality of the CuCN is critical. It should be a fine, dry powder.
-
Additives: The addition of activating agents like L-proline has been shown to promote the reaction at lower temperatures.[27]
Table 2: Comparison of Solvents for the Rosenmund-von Braun Reaction
| Solvent | Boiling Point (°C) | Advantages | Disadvantages |
| DMF | 153 | Good solvent for reactants, promotes reaction | Difficult to remove, potential for decomposition at high temperatures |
| Nitrobenzene | 211 | High boiling point allows for high reaction temperatures | Toxic, difficult to remove |
| Pyridine | 115 | Can act as both solvent and base | Lower boiling point may limit reaction temperature |
| Sulfolane | 285 | High thermal stability, good solvent | Very high boiling point, difficult to remove |
References
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The effect of calcination temperature on the structure and activity relationship of V/Ti catalysts for NH3-SCR. New Journal of Chemistry. Available at: [Link]
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An Investigation of WO3/V2O5/TiO2 Catalysts: Effects of WO3 on Morphology, Thermal Stability, and Activity for the Catalytic Oxidation of Dimethyl Sulfide. PMC. Available at: [Link]
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Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress. Available at: [Link]
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Rosenmund-von Braun Reaction. Organic Chemistry Portal. Available at: [Link]
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The Interaction of V205 with TiO*(Anatase): Catalyst Evolution with Calcination Temperature and O-Xylene Oxidation. Lehigh University. Available at: [Link]
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Rosenmund–von Braun reaction. Wikipedia. Available at: [Link]
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Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. ResearchGate. Available at: [Link]
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Three-Way Regeneration of Spent V2O5 Catalyst from Sulfuric Acid Production. IJSDR. Available at: [Link]
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Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. Available at: [Link]
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Oxidative regeneration study of spent V2O5 catalyst from sulfuric acid manufacture. ResearchGate. Available at: [Link]
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Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. Lund University Publications. Available at: [Link]
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Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Spectroscopy Online. Available at: [Link]
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A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. NIH. Available at: [Link]
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Three way regeneration of spent v2o5 catalyst from sulfuric acid production. IOSR Journals. Available at: [Link]
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Structure of medicinal compounds containing nicotinonitrile and pyridine groups. ResearchGate. Available at: [Link]
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Accepted Manuscript. sciensano.be. Available at: [Link]
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Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. PubMed. Available at: [Link]
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Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Online. Available at: [Link]
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3-Methylpyridine. Wikipedia. Available at: [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
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Ammoxidation. Wikipedia. Available at: [Link]
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Ammoxidation of 2- chlorotoluene over V2O5/Al2O3 catalysts: Influence of different promoters. ResearchGate. Available at: [Link]
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Failure to repair damaged NAD(P)H blocks de novo serine synthesis in human cells. PMC. Available at: [Link]
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Desolvation Processes in Channel Solvates of Niclosamide. Molecular Pharmaceutics. Available at: [Link]
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Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. MDPI. Available at: [Link]
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Study of Calcination Temperature Influence on Physicochemical Properties and Photodegradation Performance of Cu2O/WO3/TiO2. MDPI. Available at: [Link]
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Overview on the synthetic routes to nicotine nitriles. ResearchGate. Available at: [Link]
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Study on Effect of Calcination and Ag Loading on Ag/TiO2 Catalyst for Low-Temperature Selective Catalytic Oxidation of Ammonia. ResearchGate. Available at: [Link]
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Supercritical water oxidation of 3-methylpyridine with propylene glycol. Pure. Available at: [Link]
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science chemistry exothermic reaction phosphorus pentoxide. Fundamental Photographs. Available at: [Link]
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3-Methylpyridine. PubChem. Available at: [Link]
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Ammoxidation of 3-Picoline over Vanadia-Molybdena Catalysts Supported on γ-Al2O3. ResearchGate. Available at: [Link]
- Production process of 3-cyanopyridine. Google Patents.
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a novel class of compounds: 6-(difluoromethyl)-2-mercapto-4-methylnicotinonitrile analogs. While direct and extensive research on this specific scaffold is emerging, this document synthesizes data from closely related nicotinonitrile derivatives to project a robust SAR model. By examining the influence of key structural motifs—the difluoromethyl group, the mercapto moiety, and substitutions on the pyridine core—we aim to provide a predictive framework for the rational design of potent and selective therapeutic agents.
Introduction: The Nicotinonitrile Scaffold and the Promise of Fluorination
The nicotinonitrile core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs with diverse biological activities.[1][2] Its versatility allows for facile modification at multiple positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a difluoromethyl (CHF₂) group at the 6-position is a strategic design choice. The CHF₂ group is a bioisostere of hydroxyl, thiol, and amine groups and can act as a lipophilic hydrogen bond donor, potentially enhancing target affinity and metabolic stability.[3][4] This, combined with the 2-mercapto and 4-methyl groups, creates a unique chemical space for exploring novel therapeutic interventions.
Core Scaffold and Key Functional Groups
The foundational structure, this compound, presents several key features that are critical to its biological activity. Understanding the individual and synergistic contributions of these groups is paramount for effective analog design.
-
6-(Difluoromethyl) Group: This electron-withdrawing group significantly influences the electronic properties of the pyridine ring. Its ability to act as a hydrogen bond donor can facilitate crucial interactions within a biological target's binding site.[3] Furthermore, the metabolic stability of the C-F bond often leads to improved pharmacokinetic profiles.[4]
-
2-Mercapto Group: The thiol group at the 2-position is a key site for modification. It can act as a hydrogen bond donor and acceptor, and its nucleophilicity allows for the introduction of a wide array of substituents to probe for optimal target engagement. S-alkylation, for instance, can modulate lipophilicity and steric bulk.
-
4-Methyl Group: The methyl group at the 4-position provides a steric handle that can influence the overall conformation of the molecule and its interaction with the target protein. Modifications at this position could further refine selectivity and potency.
-
3-Cyano Group: The nitrile functionality is a strong hydrogen bond acceptor and contributes to the planarity and electronic nature of the scaffold.
Proposed Synthetic Strategy
The synthesis of this compound analogs can be approached through a multi-step process, leveraging established pyridine synthesis methodologies. A plausible synthetic route is outlined below.
Caption: Proposed synthetic workflow for this compound analogs.
Experimental Protocol: General Procedure for S-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Add the desired alkyl halide (R-X, 1.1 eq) dropwise to the reaction mixture.
-
The reaction is then stirred at room temperature or heated, depending on the reactivity of the alkyl halide, and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired S-alkylated analog.
Comparative Analysis of Hypothetical Analogs and Structure-Activity Relationships
To elucidate the SAR of this class of compounds, a series of hypothetical analogs were designed with systematic modifications at the 2-mercapto position. The projected biological activities are based on established principles of medicinal chemistry and SAR trends observed in related heterocyclic compounds.
Table 1: Hypothetical Biological Activity of this compound Analogs
| Compound ID | R Group (at 2-position) | Projected IC₅₀ (µM) | Rationale for Projected Activity |
| 1 | -SH (Parent Compound) | 5.2 | Baseline activity of the core scaffold. |
| 2 | -S-CH₃ | 2.8 | Small alkyl group may improve membrane permeability and fit into a hydrophobic pocket. |
| 3 | -S-CH₂CH₃ | 3.5 | Slightly larger alkyl group may introduce minor steric hindrance. |
| 4 | -S-CH₂-Ph | 1.1 | Phenyl ring can engage in π-π stacking or hydrophobic interactions, significantly enhancing potency. |
| 5 | -S-CH₂-(4-Cl-Ph) | 0.8 | Electron-withdrawing chloro group on the phenyl ring can enhance binding through halogen bonding or altered electronics. |
| 6 | -S-CH₂-(4-OCH₃-Ph) | 1.5 | Electron-donating methoxy group may be less favorable for binding compared to electron-withdrawing groups. |
| 7 | -S-CH₂-COOH | >10 | The charged carboxylate group at physiological pH may prevent cell permeability or be repelled by the binding site. |
| 8 | -S-CH₂-CONH₂ | 4.1 | Amide group can act as a hydrogen bond donor/acceptor, potentially restoring some activity compared to the carboxylic acid. |
Interpretation of Structure-Activity Relationships
The hypothetical data in Table 1 suggests several key SAR trends:
-
S-Alkylation is Crucial: Modification of the mercapto group is a viable strategy to enhance potency. The parent thiol (1 ) exhibits moderate activity, which is improved upon alkylation.
-
Hydrophobicity and Aromatic Interactions: The introduction of a benzyl group (4 ) leads to a significant increase in projected activity, suggesting the presence of a hydrophobic pocket and the potential for aromatic interactions in the target's binding site.
-
Electronic Effects of Substituents: The nature of the substituent on the aromatic ring is critical. An electron-withdrawing group like chlorine (5 ) is predicted to be more potent than an electron-donating group like methoxy (6 ), indicating that electronic interactions play a key role in binding.
-
Polarity and Charge: Highly polar or charged groups, such as a carboxylic acid (7 ), are detrimental to activity, likely due to poor cell permeability or electrostatic repulsion at the binding site. Neutral, hydrogen-bonding groups like an amide (8 ) are better tolerated.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key takeaways from the SAR analysis, highlighting regions of the molecule that are sensitive to modification and the types of substituents that are likely to enhance or diminish biological activity.
Caption: Key structure-activity relationship points for this compound analogs.
Note: The DOT script above is a conceptual representation. For an actual image, the scaffold image would need to be integrated, and the annotations positioned accordingly.
Conclusion and Future Directions
The SAR analysis of this compound analogs, based on data from related compounds, suggests a promising new area for drug discovery. The difluoromethyl group at the 6-position and the mercapto group at the 2-position are key handles for tuning the biological activity of this scaffold.
Future experimental work should focus on:
-
Synthesis and Biological Evaluation: Synthesizing the proposed analogs and evaluating their activity in relevant biological assays to validate this hypothetical SAR.
-
Exploration of the 4-Position: Investigating the effect of modifying the 4-methyl group to understand the steric and electronic requirements at this position.
-
Target Identification and Mechanism of Action Studies: Identifying the biological target of these compounds and elucidating their mechanism of action to guide further rational drug design.
By systematically exploring the chemical space around this novel scaffold, it is anticipated that potent and selective therapeutic agents can be developed.
References
-
Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci., 6, 1-11. [Link]
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2021). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 64(23), 17046–17055. [Link]
-
Bhadani, V. N. (2015). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. International Letters of Chemistry, Physics and Astronomy, 50, 35-42. [Link]
-
Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(15), 4192-4208. [Link]
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Abdel-rahman, A. H., Abdel-Megid, A. E., El-Gohary, N. S., & Kandeel, M. M. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 26(16), 4983. [Link]
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Ni, C., Hu, M., & Hu, J. (2015). Good partnership: the CF₂H group and the hydrogen bond. Angewandte Chemie International Edition, 54(44), 12892-12894. [Link]
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Patel, K. D., Prajapati, S. M., & Patel, H. D. (2014). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. International Journal of Pharmaceutical Sciences and Research, 5(8), 3353. [Link]
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- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Safety: A Comparative Guide to the In Vivo Toxicity of 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous safety and efficacy evaluations. Among the most critical of these are in vivo toxicity studies, which provide indispensable data on a compound's potential adverse effects within a living organism. This guide offers a deep dive into the prospective in vivo toxicity profile of 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile, a novel heterocyclic compound with potential therapeutic applications.
Given the absence of published in vivo toxicity data for this specific molecule, this guide will establish a predictive toxicological framework. This is achieved by dissecting the toxicological profiles of its core functional groups—mercaptonicotinonitrile and the difluoromethyl moiety—and by drawing comparisons with structurally and functionally related compounds. As a primary comparator, we will utilize 6-mercaptopurine (6-MP), a well-characterized thiopurine drug used in cancer and autoimmune disease therapy, which shares a key mercapto-substituted heterocyclic scaffold.
This comparative analysis, grounded in established toxicological principles and regulatory guidelines, aims to provide researchers with a robust, data-driven perspective on the potential safety challenges and experimental considerations for the preclinical development of this compound.
The Importance of In Vivo Toxicity Assessment
The rationale for conducting in vivo toxicity studies is multifaceted and central to the ethical and scientific progression of a drug candidate. These studies are designed to:
-
Identify Target Organs of Toxicity: Pinpoint which organs are most susceptible to the compound's adverse effects.
-
Establish Dose-Response Relationships: Determine the correlation between the dose administered and the severity of toxic effects.
-
Define a Safe Starting Dose for Clinical Trials: The No-Observed-Adverse-Effect Level (NOAEL) derived from these studies is crucial for calculating a safe initial dose for human studies.
-
Uncover Potential for Reversibility of Toxic Effects: Assess whether the observed toxicities are transient or permanent.
Regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA) have established standardized guidelines for conducting these studies to ensure data quality and reproducibility.
Comparative Toxicological Landscape: A Predictive Profile
The toxicological profile of this compound can be anticipated by examining its constituent parts and comparing it to relevant molecules.
Structural and Functional Group Analysis:
-
Mercapto (-SH) Group: Thiols can exhibit toxicity through various mechanisms, including the inactivation of essential proteins via interaction with sulfhydryl groups.[1] They are also known to cause headaches and nausea in some individuals.[2] The presence of a mercapto group in 6-mercaptopurine is central to both its therapeutic and toxic effects.[3]
-
Nicotinonitrile (Pyridine Ring with a Cyano Group): Pyridine derivatives can exhibit a range of biological activities and toxicities.[4] Some pyridine derivatives are known to cause liver damage, neurological effects, and irritation.[4] The cyano group can also contribute to toxicity, although its reactivity is highly dependent on the overall molecular structure.
-
Difluoromethyl (-CF2H) Group: The introduction of fluorine atoms can significantly alter a molecule's metabolic stability and biological activity. While trifluoromethyl groups are generally considered metabolically stable and not inherently toxic[5], the toxicological profile of the difluoromethyl group is less well-documented but is a key feature of some modern pharmaceuticals.
Primary Comparator: 6-Mercaptopurine (6-MP)
6-MP is an antimetabolite that interferes with nucleic acid synthesis.[6] Its primary toxicities are dose-dependent and include myelosuppression (leukopenia) and hepatotoxicity.[3][7] Given the shared mercapto-substituted heterocyclic core, it is plausible that this compound could exhibit a similar spectrum of toxicities, potentially through interference with related metabolic pathways.
Experimental Protocols for In Vivo Toxicity Assessment
The following are detailed, step-by-step methodologies for acute and chronic oral toxicity studies, based on internationally recognized OECD guidelines.
Acute Oral Toxicity Study (Adapted from OECD Guideline 423: Acute Toxic Class Method)
This study provides information on the potential hazards of a substance after a single oral dose.[8]
Principle: A stepwise procedure is used where a small group of animals is dosed at a defined level.[9] The outcome of this first step determines the dosage for the subsequent step. This method allows for classification of the substance into a toxicity category while minimizing animal use.[10]
Experimental Workflow:
Caption: Workflow for a chronic oral toxicity study following OECD 452.
Step-by-Step Methodology:
-
Animal Selection and Housing: Use both male and female rodents (e.g., rats), with at least 20 animals of each sex per dose group. [11]House animals under standard laboratory conditions.
-
Dose Selection and Administration: At least three dose levels and a concurrent control group should be used. [12]The highest dose should induce some toxicity but not significant mortality. The lowest dose should not produce any evidence of toxicity. Administer the test substance daily, seven days a week, for 12 months.
-
In-life Observations:
-
Clinical Signs: Conduct detailed clinical observations daily.
-
Body Weight and Food/Water Consumption: Record weekly for the first 13 weeks and monthly thereafter. [12] * Clinical Pathology: Collect blood and urine samples for hematology, clinical biochemistry, and urinalysis at 6 and 12 months.
-
-
Terminal Procedures:
-
Necropsy: At the end of the study, conduct a full gross necropsy on all animals.
-
Organ Weights: Weigh key organs (e.g., liver, kidneys, brain, spleen).
-
Histopathology: Preserve organs and tissues for microscopic examination. Initially, examine all tissues from the control and high-dose groups. If treatment-related changes are observed, examine the same tissues from the intermediate and low-dose groups.
-
-
Data Analysis and Reporting: Analyze the data for dose-related effects. The highest dose at which no adverse effects are observed is determined as the NOAEL.
Comparative Data Summary
The following table presents a comparative summary of the known in vivo toxicity data for 6-mercaptopurine and a predictive profile for this compound. The data for the target compound is hypothetical and based on the toxicological principles discussed.
| Parameter | 6-Mercaptopurine (Comparator) | This compound (Predictive Profile) |
| Acute Oral Toxicity (LD50, rat) | ~250 mg/kg (Varies with strain) | Predicted: 300 - 2000 mg/kg (Moderately toxic) |
| Primary Target Organs | Bone marrow, Liver, Gastrointestinal tract [3][7] | Predicted: Liver, Kidneys, Bone marrow |
| Key Toxicological Findings | Myelosuppression (leukopenia, thrombocytopenia), Hepatotoxicity (jaundice, elevated liver enzymes), Nausea, Vomiting [3] | Predicted: Potential for hepatotoxicity (elevated liver enzymes), potential for hematological effects, possible gastrointestinal disturbances. |
| Chronic Toxicity (NOAEL, rat) | ~10 mg/kg/day (dependent on study duration and endpoints) | Predicted: 1 - 10 mg/kg/day |
| Potential Mechanism of Toxicity | Antimetabolite, interferes with purine biosynthesis [6] | Predicted: Possible interference with cellular metabolic pathways due to the mercapto and nicotinonitrile groups. |
Hypothetical Signaling Pathway Perturbation
The toxicity of many xenobiotics can be traced to their interaction with specific cellular signaling pathways. For a mercapto-containing compound like this compound, a plausible mechanism of toxicity could involve the depletion of glutathione (GSH), a critical cellular antioxidant. This could lead to increased oxidative stress and subsequent cellular damage.
Caption: Hypothetical pathway of hepatotoxicity for the target compound.
Conclusion and Future Directions
This guide provides a foundational framework for understanding the potential in vivo toxicity of this compound. The predictive analysis, based on its structural components and comparison with 6-mercaptopurine, suggests that the primary target organs for toxicity are likely to be the liver and bone marrow.
It is imperative that the preclinical development of this compound includes comprehensive in vivo toxicity studies, adhering to established international guidelines. The experimental protocols outlined herein provide a robust starting point for these investigations. Future studies should also explore the specific mechanisms of toxicity to better understand and mitigate any potential adverse effects. As with any novel therapeutic candidate, a thorough and systematic approach to safety assessment is paramount for its successful translation to the clinic.
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A Comparative Analysis of Difluoromethyl vs. Trifluoromethyl Nicotinonitriles: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a pivotal strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the most frequently employed moieties are the difluoromethyl (-CF2H) and trifluoromethyl (-CF3) groups. This guide provides an in-depth comparative analysis of these two groups when appended to a nicotinonitrile scaffold, a core structure in numerous therapeutic agents.[1] We will delve into the nuanced differences in their physicochemical properties, metabolic stability, and biological activity, supported by experimental data and established scientific principles.
The Physicochemical Dichotomy: -CF2H vs. -CF3
The substitution of a methyl group with its fluorinated counterparts dramatically alters a molecule's electronic and steric profile. While both -CF2H and -CF3 are strongly electron-withdrawing, the presence of a hydrogen atom in the difluoromethyl group imparts unique characteristics.
Lipophilicity and Electronic Effects: A Balancing Act
The trifluoromethyl group is well-regarded for its ability to increase lipophilicity, which can enhance membrane permeability and, consequently, oral bioavailability.[2] However, the difluoromethyl group presents a more complex picture. Depending on the molecular context, the -CF2H group can act as a more lipophilic bioisostere of a hydroxyl group or a less lipophilic bioisostere of a methyl group.[3] This variability is attributed to the -CF2H group's ability to act as a hydrogen bond donor, a capacity the -CF3 group lacks.[3]
The strong electron-withdrawing nature of both groups significantly lowers the pKa of the pyridine nitrogen in the nicotinonitrile ring, reducing its basicity and minimizing the potential for off-target interactions with aminergic GPCRs. The trifluoromethyl group, being more electron-withdrawing, will have a more pronounced effect on pKa.
| Property | -CF2H Substituted Nicotinonitrile | -CF3 Substituted Nicotinonitrile | Rationale |
| Hansch Lipophilicity Parameter (π) | ~0.3 - 0.6 | ~0.88 | The -CF3 group is generally more lipophilic than the -CF2H group. |
| Hammett Constant (σp) | ~0.33 | ~0.54 | Both are strongly electron-withdrawing, with -CF3 having a greater inductive effect. |
| Calculated pKa (Pyridine N) | Lower than unsubstituted | Lower than -CF2H substituted | The stronger electron-withdrawing nature of -CF3 further reduces the basicity of the pyridine nitrogen. |
| Hydrogen Bond Donor Capacity | Yes | No | The C-H bond in the -CF2H group can participate in hydrogen bonding. |
Table 1: Comparative Physicochemical Properties of Difluoromethyl and Trifluoromethyl Nicotinonitriles.
The Unique Hydrogen Bonding Capability of the -CF2H Group
A key differentiator between the two moieties is the ability of the difluoromethyl group to act as a hydrogen bond donor. The two highly electronegative fluorine atoms polarize the C-H bond, enabling it to interact with hydrogen bond acceptors in a protein's active site. This can lead to enhanced binding affinity and selectivity, offering a distinct advantage in drug design.[3] The trifluoromethyl group, lacking a hydrogen atom, cannot participate in such interactions.
Metabolic Stability: A Tale of Two Fluorinated Groups
A primary motivation for incorporating fluorinated groups into drug candidates is to enhance their metabolic stability. The high strength of the carbon-fluorine bond makes these moieties resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5]
Blocking Metabolic Hotspots
Both -CF2H and -CF3 groups are effective at blocking metabolically labile positions on the nicotinonitrile scaffold. By replacing a hydrogen atom with a fluorinated group, chemists can prevent or slow down oxidative metabolism at that site, leading to a longer half-life and improved bioavailability.[4][5]
Potential Metabolic Fates
While generally stable, the -CF2H group can, under certain enzymatic conditions, undergo oxidative metabolism to a hemiaminal intermediate, which can then hydrolyze. The -CF3 group is exceptionally stable and less prone to metabolism. However, it's important to note that blocking metabolism at one site may shift it to another, less favorable position on the molecule.[5]
Figure 1: Potential metabolic pathways of difluoromethyl vs. trifluoromethyl nicotinonitriles.
Biological Activity: Impact on Target Engagement
The choice between a -CF2H and a -CF3 group can have profound implications for a compound's biological activity. These effects stem from the differences in their steric bulk, electronics, and hydrogen bonding potential.
The slightly smaller size of the -CF2H group compared to the -CF3 group may allow for a better fit in sterically constrained binding pockets. Furthermore, the ability of the -CF2H group to form hydrogen bonds can introduce new, favorable interactions with the target protein, potentially leading to increased potency and selectivity.[3] Conversely, the strong, non-polar interactions of the -CF3 group can also be highly beneficial for binding affinity.[2]
A study on quorum sensing inhibitors demonstrated that replacing a pyridine-N-oxide with a 2-difluoromethylpyridine, a bioisostere, resulted in similar or improved activity, highlighting the potential of the -CF2H group in modulating biological responses.[6]
Synthetic Strategies
The synthesis of difluoromethyl and trifluoromethyl nicotinonitriles can be achieved through various methods, often involving the introduction of the fluorinated group at an early stage or the construction of the pyridine ring from a fluorinated precursor.
Synthesis of 2-Trifluoromethyl-nicotinonitriles
A common approach involves the use of a trifluoromethyl-containing building block, such as a trifluoromethyl-substituted ketone or enamine, which is then cyclized to form the nicotinonitrile ring.[7]
Synthesis of 2-Difluoromethyl-nicotinonitriles
The synthesis of difluoromethylated compounds can be more challenging. One strategy involves the difluoromethylation of a pre-existing nicotinonitrile derivative using a difluoromethylating agent. Alternatively, similar to the trifluoromethyl counterparts, a difluoromethyl-containing precursor can be used to construct the pyridine ring.[8]
Figure 2: A generalized synthetic workflow for fluorinated nicotinonitriles.
Experimental Protocols
In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of difluoromethyl and trifluoromethyl nicotinonitrile analogs.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled human liver microsomes (HLM, 20 mg/mL)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Mixture: In a 96-well plate, add HLM to the phosphate buffer to a final concentration of 0.5 mg/mL.
-
Compound Addition: Add the test compound to the HLM suspension to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Include a parallel incubation without NADPH as a negative control.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold ACN with IS.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (V/P) * (0.693/t½)), where V is the incubation volume and P is the amount of microsomal protein.
Conclusion
The choice between a difluoromethyl and a trifluoromethyl group in the design of nicotinonitrile-based drug candidates is a nuanced decision that requires careful consideration of the desired physicochemical and biological properties. The trifluoromethyl group offers a robust and well-understood means of enhancing metabolic stability and lipophilicity. In contrast, the difluoromethyl group provides a unique opportunity to introduce hydrogen bonding interactions, which can lead to improved potency and selectivity, while still offering a significant enhancement in metabolic stability. A thorough understanding of the subtle yet significant differences between these two key fluorinated moieties will empower medicinal chemists to make more informed decisions in the pursuit of novel and effective therapeutics.
References
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Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Retrieved from [Link]
- Chilin, A., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 181, 111567.
- Di, L., et al. (2020). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 63(12), 6352-6361.
- Kiss, L., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837.
- Li, Z., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. MedChemComm, 12(5), 968-973.
- Prakash, G. K. S., & Yudin, A. K. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(7), 1633-1644.
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General synthetic route of nicotinonitrile compounds 6a–c and 7. (n.d.). ResearchGate. Retrieved from [Link]
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2-Chloro-6-(trifluoromethyl)nicotinonitrile. (n.d.). Langwaychem. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile
Operational Safety & Handling Guide: 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile
Disclaimer: As a Senior Application Scientist, it is my priority to ensure you have the most accurate and actionable safety information. A specific Safety Data Sheet (SDS) for this compound is not publicly available at this time. Therefore, this guide has been meticulously developed by synthesizing data from structurally analogous compounds and authoritative chemical safety literature. The recommendations herein are based on the inferred hazards associated with its core functional groups: a nicotinonitrile moiety, a mercaptan (thiol) group, and a difluoromethyl group. Always supplement this guide with a rigorous, lab-specific risk assessment before commencing any work.
Hazard Assessment: A Structural Causality Approach
The potential hazards of this compound are best understood by deconstructing its molecular architecture. Each functional group contributes to the overall toxicological and safety profile.
-
Nicotinonitrile Core: Compounds in the nicotinonitrile class are known to be hazardous. They can exhibit toxicity if inhaled, ingested, or absorbed through the skin.[1][2] Irritation to the skin, eyes, and respiratory system is a common characteristic.[2][3][4]
-
Mercaptan (Thiol) Group (-SH): The mercapto group is notorious for its potent, unpleasant odor. More critically, mercaptans can be irritants to the skin, eyes, and respiratory tract.[5] A significant risk associated with mercaptans is olfactory fatigue , where the sense of smell becomes desensitized upon prolonged exposure, eliminating odor as a reliable warning sign of hazardous concentrations.[5]
-
Difluoromethyl Group (-CHF₂): The carbon-fluorine bond is exceptionally strong, which often imparts metabolic stability to pharmaceuticals.[6] However, it is not inert. Under certain physiological conditions, C-F bonds can be cleaved, potentially leading to the release of fluoride ions or other toxic metabolites.[7][8] While less reactive than a trifluoromethyl group, the potential for metabolic activation warrants caution, as long-term exposure could pose health risks.[6][7]
Based on this composite analysis, this compound should be handled as a substance that is potentially harmful by all routes of exposure (inhalation, ingestion, dermal absorption), a severe irritant, and a substance with potential for long-term health effects.
Essential Engineering Controls
All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood. This is a non-negotiable control to mitigate the primary risk of inhalation of aerosols or volatile vapors. Ensure the fume hood has a tested and adequate face velocity. An eyewash station and safety shower must be immediately accessible in the work area.[1]
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
Recommended PPE Summary
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: Nitrile (inner) and Neoprene or Butyl rubber (outer) gloves. | Nitrile provides splash protection, while neoprene or butyl rubber offers superior resistance to a broader range of chemicals.[9] Double gloving minimizes risk during glove removal (doffing). |
| Eye & Face Protection | Chemical safety goggles (ANSI Z87.1 or EN166 compliant) AND a full-face shield. | Goggles provide a seal against vapors and splashes.[10] The face shield protects the entire face from splashes during transfers or in the event of a vessel rupture. |
| Body Protection | Chemical-resistant lab coat (fully buttoned) and a disposable chemical-resistant apron. | Protects against skin contact from spills and splashes. |
| Respiratory Protection | Use contingent on risk assessment. An air-purifying respirator with organic vapor cartridges may be required for large quantities or spill cleanup. | While a fume hood is the primary control, respiratory protection may be necessary if engineering controls are insufficient or during an emergency.[5][9] |
Protocol: Donning and Doffing PPE
Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: Handling and Disposal
Step-by-Step Handling Protocol
-
Preparation: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the chemical fume hood before retrieving the compound.
-
Weighing: If handling a solid, perform weighing on an anti-vibration table inside the fume hood. Use a dedicated, clearly labeled spatula.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the compound slowly to avoid splashing. Cap the vessel securely before removing it from the fume hood.
-
Post-Handling: After use, decontaminate the spatula and any non-disposable equipment with an appropriate solvent (e.g., ethanol), collecting the rinsate as hazardous waste. Wipe down the work surface in the fume hood.
Disposal Plan: A Self-Validating System
All waste streams generated from handling this compound are considered hazardous. Segregate waste to ensure safe disposal.
-
Solid Waste: All contaminated disposables (e.g., weigh boats, pipette tips, outer gloves, aprons) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[11][12]
-
Liquid Waste: Unused solutions and solvent rinsates must be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Gloves: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[10] Never wear gloves outside of the laboratory area.
Caption: Segregated waste streams for safe and compliant disposal.
Emergency Protocols: Immediate Actions
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Isolate: Restrict access to the spill area. Do not attempt to clean a large spill or any spill outside of a fume hood without proper training and respiratory protection.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Report: Notify your supervisor and institutional Environmental Health & Safety (EHS) office immediately.
-
Cleanup (for minor spills inside a fume hood only):
-
Wear the full PPE ensemble described in Section 3.
-
Cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[13]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, collecting all materials for hazardous waste disposal.
-
Personal Exposure
Caption: Immediate response actions for personal chemical exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[14][15] Seek immediate medical attention.
-
Skin Contact: Promptly remove all contaminated clothing while under a safety shower.[16] Wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[16] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical assistance.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-Dimethylaminoacetonitrile. Retrieved from [Link]
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Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-989. Available at: [Link]
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Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
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ASGMT. (n.d.). Gas Odorants - Safety. Retrieved from [Link]
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Wells, K. (2025, October 26). Are You Disposing Nitrile Gloves Correctly? Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). Methyl Mercaptan. Medical Management Guidelines. Retrieved from [Link]
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SCHAKE. (n.d.). How to Properly Dispose of Nitrile Gloves After Use. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Methyl Mercaptan. Retrieved from [Link]
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Wells Lamont Industrial. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Mercaptan. Retrieved from [Link]
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Rácz, A., & Illyés, E. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 22(6), 3025. Available at: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. Retrieved from [Link]
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Thompson, M. K., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(1), 10-20. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
